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2,2-Dimethyl-5-nitro-1,3-benzodioxole Documentation Hub

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  • Product: 2,2-Dimethyl-5-nitro-1,3-benzodioxole
  • CAS: 54186-68-4

Core Science & Biosynthesis

Foundational

Strategic Selection of Precursors for 2,2-Dimethyl-5-nitro-1,3-benzodioxole Synthesis

Executive Summary This technical guide details the rational selection of starting materials and synthetic methodology for 2,2-dimethyl-5-nitro-1,3-benzodioxole . This scaffold is a critical intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational selection of starting materials and synthetic methodology for 2,2-dimethyl-5-nitro-1,3-benzodioxole . This scaffold is a critical intermediate in the development of agrochemicals and pharmaceutical active ingredients (APIs), particularly as a masked catechol equivalent or a specific pharmacophore in enzyme inhibitors.[1]

The synthesis hinges on two critical phases:

  • The Thermodynamic Trap: Constructing the acid-labile 2,2-dimethyl-1,3-dioxole ring from catechol.[1]

  • The Chemoselective Nitration: Introducing a nitro group at the C5 position without hydrolyzing the sensitive acetonide bridge.[1]

Part 1: Retrosynthetic Logic & Pathway Selection[1]

The structural integrity of the 2,2-dimethyl-1,3-benzodioxole ring is the defining constraint of this synthesis.[1] Unlike the robust methylene bridge in piperonyl derivatives, the isopropylidene bridge (acetonide) is highly susceptible to acid-catalyzed hydrolysis.[1]

Therefore, the Nitration-Last strategy is superior.[1] Attempting to ring-close 4-nitrocatechol is kinetically disfavored due to the electron-withdrawing nitro group reducing the nucleophilicity of the phenolic hydroxyls.[1]

Pathway Visualization

G Catechol Start: Catechol (1,2-Benzenediol) Intermediate Intermediate: 2,2-Dimethyl-1,3-benzodioxole Catechol->Intermediate Dehydration/Cyclization (P2O5 or Mol. Sieves) Acetone Reagent: Acetone (Anhydrous) Acetone->Intermediate Target Target: 2,2-Dimethyl-5-nitro-1,3-benzodioxole Intermediate->Target Nitration (HNO3/AcOH) Controlled Temp < 25°C Byproduct Avoided Path: Hydrolysis back to Catechol Intermediate->Byproduct Strong Acid (H2SO4) Hydrolysis Risk

Figure 1: The primary synthetic pathway emphasizing the critical avoidance of strong acid hydrolysis during the nitration step.[1][2]

Part 2: Starting Material 1 — The Scaffold (Catechol)

Material Specifications
  • Identity: Catechol (1,2-Benzenediol)[1]

  • CAS: 120-80-9[1]

  • Purity Requirement: >99% (HPLC)

  • Critical Impurity: 1,4-Benzoquinone (Oxidation product).[1]

Technical Insight: Catechol is prone to aerobic oxidation, turning dark brown/black upon exposure to air.[1] The presence of quinones acts as a radical inhibitor and can lead to tar formation during the acid-catalyzed ketalization step.[1]

  • Pre-treatment: If the starting material is dark, recrystallize from toluene or sublime under vacuum before use.[1]

Part 3: The Ketalization Agent — Acetone vs. Surrogates[1]

The formation of the five-membered dioxole ring using acetone is an equilibrium process that strongly favors the open form (catechol + acetone) + water.[1] To drive the reaction to completion, water must be aggressively removed.[1]

Comparative Analysis of Reagents
ReagentMechanismWater ManagementYield PotentialRecommendation
Acetone Direct condensationRequires Phosphorus Pentoxide (

)
or Molecular Sieves (4Å) .
40-60%Standard. Cost-effective for scale.[1]
2,2-Dimethoxypropane (DMP) Trans-ketalizationProduces Methanol (volatile) instead of water.[1] Irreversible.85-95%High Value. Best for small-scale/high-purity needs.[1]
Acetone +

In-situ activationConsumes water chemically.50-70%Hazardous. Generates HCl/SO2 gas.[1]
Protocol A: The Method (Standard)
  • Rationale:

    
     serves as both the acid catalyst and the dehydrating agent, pushing the equilibrium to the right.[1]
    
  • Workflow:

    • Dissolve Catechol (1 eq) in anhydrous Acetone (excess, serves as solvent).

    • Cool to 0-5°C.

    • Add

      
       (0.5 - 1.0 eq) portion-wise.[1] Caution:  Exothermic.
      
    • Stir at room temperature for 2-4 hours.

    • Decant liquid; neutralize with aqueous

      
      .[1]
      
    • Extract with dichloromethane.[1]

Part 4: The Nitration System — Preserving the Ring[1]

This is the most sensitive step. Standard nitration uses "Mixed Acid" (


 + 

).[1] However, the 2,2-dimethyl-1,3-dioxole ring is an acetal; it will hydrolyze instantly in aqueous sulfuric acid, reverting to the starting material or decomposing.[1]

The Solution: Use a non-aqueous, milder nitration system.[1]

The Reagent System: Nitric Acid in Glacial Acetic Acid[1][3]
  • Reagent: Fuming Nitric Acid (

    
    , d=1.[1]5) or conc. 
    
    
    
    (d=1.42).[1]
  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Mechanism: AcOH acts as a solvent that protonates

    
     to generate the nitronium ion (
    
    
    
    ) without the extreme acidity of sulfuric acid.[1]
Step-by-Step Protocol
  • Preparation: Dissolve 2,2-dimethyl-1,3-benzodioxole (10g) in Glacial Acetic Acid (50 mL). Cool to 10°C .[1][3]

  • Addition: Prepare a solution of

    
     (1.1 eq) in Glacial Acetic Acid (20 mL). Add this dropwise to the substrate solution.[1][4]
    
  • Temperature Control: Maintain internal temperature below 25°C .

    • Why? Higher temperatures increase the risk of acetonide hydrolysis and di-nitration.[1]

  • Quenching: Pour the reaction mixture onto crushed ice/water (500g).

  • Isolation: The product, 2,2-dimethyl-5-nitro-1,3-benzodioxole, will precipitate as a yellow solid.[1] Filter and wash with cold water until neutral.[1][4]

  • Purification: Recrystallize from Ethanol or Methanol.

Chemical Logic Diagram

Nitration Substrate 2,2-Dimethyl-1,3-benzodioxole Complex Sigma Complex (Resonance Stabilized) Substrate->Complex Electrophilic Attack (Ortho/Para directed) Reagent HNO3 + Glacial AcOH Reagent->Complex NO2+ Generation Product 2,2-Dimethyl-5-nitro-1,3-benzodioxole (Precipitates on Ice) Complex->Product Re-aromatization (-H+)

Figure 2: Electrophilic aromatic substitution mechanism under buffered acidic conditions.[1]

Part 5: Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Water accumulation in reaction.[1]Switch to Soxhlet extraction with 4Å sieves or increase

load.
Dark/Tarry Product (Step 2) Temperature spike >30°C or hydrolysis.[1]Improve cooling during

addition. Ensure AcOH is glacial (water-free).
Product is Oil, not Solid Isomer mixture or residual solvent.[1]Recrystallize from cold ethanol. 5-nitro isomer mp is ~148-150°C (Ref 1).[1]

References

  • PrepChem. "Synthesis of 5-nitro-1,3-benzodioxole." (Note: Analogous method for dimethyl variant).

  • BenchChem. "Nitration of 5-bromo-1,3-benzodioxole."[1][4] (Mechanistic support for benzodioxole nitration). [1]

  • PrepChem. "Preparation of 2,2-Dimethyl-1,3-benzodioxole."[1][5][6]

  • Sigma-Aldrich. "2,2-Dimethyl-5-nitro-1,3-benzodioxole Product Page." (Confirmation of CAS and existence). [1]

Sources

Exploratory

An In-depth Technical Guide to the Spectral Characterization of 2,2-Dimethyl-5-nitro-1,3-benzodioxole

This approach mirrors the day-to-day challenges faced by researchers, where understanding substituent effects and fundamental principles is paramount for structural elucidation of novel compounds. This document is intend...

Author: BenchChem Technical Support Team. Date: February 2026

This approach mirrors the day-to-day challenges faced by researchers, where understanding substituent effects and fundamental principles is paramount for structural elucidation of novel compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of spectroscopic techniques and their application in characterizing complex organic molecules.

Molecular Structure and Spectroscopic Overview

The structural characterization of a molecule is the bedrock of its chemical and pharmacological investigation. For 2,2-Dimethyl-5-nitro-1,3-benzodioxole (Molecular Formula: C₉H₉NO₄, Molecular Weight: 195.17 g/mol ), a combination of spectroscopic techniques is essential for unambiguous identification.

The workflow for such a characterization follows a logical progression from foundational structure confirmation to detailed electronic and vibrational analysis.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of 2,2-Dimethyl- 5-nitro-1,3-benzodioxole MS Mass Spectrometry (MS) Confirms Molecular Weight Synthesis->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR NMR Nuclear Magnetic Resonance (NMR) Elucidates C-H Framework IR->NMR H_NMR ¹H NMR (Proton Environment) NMR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) NMR->C_NMR Structure Final Structure Elucidation & Data Consolidation H_NMR->Structure C_NMR->Structure

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For 2,2-Dimethyl-5-nitro-1,3-benzodioxole, we expect signals corresponding to the aromatic protons and the gem-dimethyl protons.

Causality and Prediction:

The presence of the electron-withdrawing nitro group (-NO₂) at the C5 position will significantly deshield the adjacent aromatic protons. We can infer the expected shifts by examining the spectrum of 5-nitro-1,3-benzodioxole. In this parent compound, the aromatic protons appear at approximately 7.89 ppm (d), 7.66 ppm (s), and 6.87 ppm (d)[1]. The key difference in our target molecule is the replacement of the O-CH₂-O group (a singlet around 6.15 ppm[1]) with a C(CH₃)₂ group. These two methyl groups are equivalent and will appear as a single, sharp signal, typically in the range of 1.6-1.8 ppm. The electronic effect of this acetal group on the aromatic ring is similar to the methylenedioxy group, thus the aromatic proton shifts will be comparable.

Predicted ¹H NMR Data for 2,2-Dimethyl-5-nitro-1,3-benzodioxole
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.90Doublet (d)1HH-6
~ 7.70Singlet (s)1HH-4
~ 6.90Doublet (d)1HH-7
~ 1.70Singlet (s)6H2 x -CH₃
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Causality and Prediction:

We will predict the ¹³C spectrum by considering the known data for 2,2-dimethyl-1,3-benzodioxole and the substituent effects of a nitro group. The nitro group is strongly deshielding, causing a downfield shift for the carbon it is attached to (C-5) and affecting the other aromatic carbons. The quaternary carbon of the gem-dimethyl group (C-2) will have a characteristic shift around 110-120 ppm and will likely show a lower intensity due to the absence of a directly attached proton. The two methyl carbons will appear as a single peak in the aliphatic region (~25-30 ppm).

Predicted ¹³C NMR Data for 2,2-Dimethyl-5-nitro-1,3-benzodioxole
Chemical Shift (δ, ppm) Assignment
~ 152C-3a / C-7a (ipso to oxygen)
~ 148C-3a / C-7a (ipso to oxygen)
~ 142C-5 (ipso to -NO₂)
~ 118C-2 (quaternary acetal)
~ 115C-6
~ 108C-4
~ 105C-7
~ 262 x -CH₃
Experimental Protocol for NMR Spectroscopy

A self-validating system for NMR analysis ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key sample peaks. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.

  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition (¹H NMR): Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation and Key Functional Groups:

The IR spectrum of 2,2-Dimethyl-5-nitro-1,3-benzodioxole will be dominated by the very strong absorptions of the nitro group. The other key vibrations will confirm the presence of the aromatic ring and the dimethyl acetal moiety. The data for 5-nitro-1,3-benzodioxole provides a reliable reference for the core ring and nitro group vibrations[2][3].

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~ 3100-3000Medium-WeakAromatic C-H Stretch
~ 2990-2950MediumAliphatic C-H Stretch (from -CH₃)
~ 1520 Very Strong Asymmetric N-O Stretch (-NO₂) (Characteristic)
~ 1490Medium-StrongAromatic C=C Stretch
~ 1340 Very Strong Symmetric N-O Stretch (-NO₂) (Characteristic)
~ 1250StrongAsymmetric C-O-C Stretch (acetal/ether)
~ 1040StrongSymmetric C-O-C Stretch (acetal/ether)
~ 880-800StrongC-H Out-of-plane Bending (aromatic)

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact.

  • Background Collection: Before running the sample, collect a background spectrum of the empty ATR setup. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern.

Interpretation and Fragmentation Pattern:

For 2,2-Dimethyl-5-nitro-1,3-benzodioxole (C₉H₉NO₄), the molecular weight is 195.17. In an electron ionization (EI) mass spectrum, we expect to see the molecular ion peak [M]⁺ at m/z = 195.

Causality of Fragmentation: The structure is expected to fragment in a predictable manner. A primary and highly favorable fragmentation pathway for acetals is the loss of one of the methyl groups, which would result in a stable oxonium ion.

  • Molecular Ion [M]⁺: m/z = 195

  • [M - CH₃]⁺: A very prominent peak at m/z = 180. This is due to the loss of a methyl radical to form a stabilized cation.

  • [M - NO₂]⁺: Loss of the nitro group (46 Da) would result in a peak at m/z = 149.

  • Other fragments corresponding to the breakdown of the benzodioxole ring would also be present.

Fragmentation_Pathway M [M]⁺ m/z = 195 M_minus_CH3 [M - CH₃]⁺ m/z = 180 M->M_minus_CH3 - •CH₃ M_minus_NO2 [M - NO₂]⁺ m/z = 149 M->M_minus_NO2 - •NO₂

Caption: Predicted primary fragmentation pathways for 2,2-Dimethyl-5-nitro-1,3-benzodioxole in EI-MS.

Experimental Protocol for GC-MS (EI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) into the GC system. The sample is vaporized and separated on a capillary column (e.g., a DB-5ms). The temperature program is designed to ensure the compound elutes as a sharp peak without decomposition.

  • Ionization (EI): As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide has detailed the predicted and interpreted spectral characteristics of 2,2-Dimethyl-5-nitro-1,3-benzodioxole. By systematically applying the principles of NMR, IR, and MS, and using data from structurally similar compounds as a reference, a comprehensive and reliable spectral profile has been established. The provided protocols outline self-validating methodologies for acquiring high-quality data, ensuring that researchers can confidently characterize this and other related molecules in their work. This analytical rigor is fundamental to advancing research and development in fields that rely on precise molecular design.

References

  • PubChem . 1,3-Benzodioxole, 5-nitro-. National Center for Biotechnology Information. Available at: [Link]

  • NIST WebBook . 1,3-Benzodioxole, 5-nitro-. National Institute of Standards and Technology. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Putative History of 2,2-Dimethyl-5-nitro-1,3-benzodioxole

For the attention of: Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of 2,2-Dimethyl-5-nitro-1,3-benzodioxole, a specialized heterocyclic compound.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2,2-Dimethyl-5-nitro-1,3-benzodioxole, a specialized heterocyclic compound. While a definitive historical record of its initial discovery remains elusive in readily available literature, this document constructs a logical and scientifically grounded narrative of its likely development. The guide details the synthesis of its core precursor, explores the established principles of electrophilic nitration on the benzodioxole ring, and presents a plausible, well-referenced synthetic pathway to the title compound. Experimental protocols, mechanistic insights, and data visualizations are provided to support researchers in the potential synthesis and application of this and related molecules.

Introduction: The 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole ring system, characterized by a benzene ring fused to a five-membered dioxole ring, is a prominent structural motif in a vast array of biologically active molecules.[1][2] This scaffold is found in natural products and has been extensively utilized in the pharmaceutical, agrochemical, and fragrance industries.[3] The unique electronic properties of the methylenedioxy group, which acts as a strong electron-donating group, render the aromatic ring highly susceptible to electrophilic substitution reactions, making it a versatile building block in organic synthesis.

The Precursor: Synthesis of 2,2-Dimethyl-1,3-benzodioxole

The logical and most common starting point for the synthesis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole is its non-nitrated precursor, 2,2-Dimethyl-1,3-benzodioxole. The historical development of synthetic routes to 1,3-benzodioxoles often involves the condensation of catechol with an appropriate ketone or aldehyde. In the case of the 2,2-dimethyl derivative, this involves the reaction of catechol with acetone.

Retrosynthetic Analysis

G 2,2-Dimethyl-5-nitro-1,3-benzodioxole 2,2-Dimethyl-5-nitro-1,3-benzodioxole 2,2-Dimethyl-1,3-benzodioxole 2,2-Dimethyl-1,3-benzodioxole 2,2-Dimethyl-5-nitro-1,3-benzodioxole->2,2-Dimethyl-1,3-benzodioxole Nitration Catechol Catechol 2,2-Dimethyl-1,3-benzodioxole->Catechol Acetalization Acetone Acetone 2,2-Dimethyl-1,3-benzodioxole->Acetone Acetalization

Caption: Retrosynthetic pathway for 2,2-Dimethyl-5-nitro-1,3-benzodioxole.

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-benzodioxole

This protocol is based on established methods for the synthesis of acetals from catechols.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Catechol110.11110.11.0
Acetone58.08214.9 (272 mL)3.7
Hydrogen Chloride (gas)36.46As required-
Diethyl ether74.12As required-
Sodium sulfate (anhydrous)142.04As required-
Ice-As required-
Water18.02As required-

Procedure:

  • In a suitable reaction vessel equipped with a magnetic stirrer, gas inlet tube, and thermometer, dissolve 110.1 g of catechol in 370 ml of acetone.

  • Cool the solution in an ice bath to an internal temperature of 10-15 °C.

  • Introduce a steady stream of hydrogen chloride gas into the stirred solution for 2 hours, maintaining the temperature between 10-15 °C.

  • After 2 hours, further cool the mixture to 0 °C and continue the introduction of hydrogen chloride gas for an additional 30 minutes.

  • Pour the reaction mixture into a beaker containing a mixture of ice and water.

  • Make the aqueous mixture alkaline by the careful addition of a suitable base (e.g., sodium hydroxide solution) while monitoring the pH.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 1 L).

  • Combine the organic extracts and wash them with water (3 x 500 mL) until the organic phase is neutral.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent in vacuo.

  • Purify the residue by vacuum distillation.

Electrophilic Nitration of the Benzodioxole Ring: A Mechanistic Perspective

The introduction of a nitro group onto the 2,2-dimethyl-1,3-benzodioxole ring is a classic example of electrophilic aromatic substitution.[4] The reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺) from nitric acid, typically in the presence of a stronger acid catalyst like sulfuric acid.[5]

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Rearomatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O Benzodioxole 2,2-Dimethyl-1,3-benzodioxole H2O H₂O SigmaComplex Sigma Complex (Arenium Ion) Benzodioxole->SigmaComplex + NO₂⁺ Product 2,2-Dimethyl-5-nitro-1,3-benzodioxole SigmaComplex->Product + H₂O H3O+ H₃O⁺

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Nitration of 2,2-Dimethyl-1,3-benzodioxole

Detailed Application Note & Protocol: Nitration of 2,2-Dimethyl-1,3-benzodioxole Abstract This guide details the experimental protocol for the regioselective mononitration of 2,2-dimethyl-1,3-benzodioxole (acetone catech...

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol: Nitration of 2,2-Dimethyl-1,3-benzodioxole

Abstract

This guide details the experimental protocol for the regioselective mononitration of 2,2-dimethyl-1,3-benzodioxole (acetone catechol ketal) to synthesize 2,2-dimethyl-5-nitro-1,3-benzodioxole (CAS: 54186-68-4).[1][2][3][4] Unlike stable methylenedioxy analogs, the 2,2-dimethyl ketal functionality is acid-labile and prone to hydrolysis under aqueous acidic conditions.[3][4] This protocol utilizes a mild, non-aqueous nitration system (HNO₃ in glacial acetic acid) to preserve the heterocycle while achieving high regioselectivity for the 5-position.[3]

Strategic Analysis & Chemical Logic

Substrate Sensitivity & Selection of Nitrating Agent

The core challenge in nitrating 2,2-dimethyl-1,3-benzodioxole is the stability of the dioxole ring.[3][4]

  • Acid Sensitivity: The gem-dimethyl group introduces steric strain and stabilizes the carbocation intermediate formed during ring opening.[3][4] Consequently, this ketal hydrolyzes approx.

    
     times faster than the unsubstituted methylenedioxy acetal in aqueous acid.[3]
    
  • Exclusion of Mixed Acids: Standard nitration conditions using sulfuric acid (mixed acid) generate water and heat, which will rapidly hydrolyze the substrate to 4-nitrocatechol and acetone.[3]

  • Solution: The use of Nitric Acid in Glacial Acetic Acid provides an anhydrous medium that buffers the acidity, preventing ketal hydrolysis while maintaining sufficient electrophilicity for the activated aromatic ring.[3]

Regioselectivity Mechanism

The 1,3-benzodioxole ring is strongly activating and ortho/para directing.[3]

  • Positions 4/7 (Ortho): Sterically hindered by the gem-dimethyl group and the adjacent oxygen lone pairs (Mills-Nixon effect).[3][4]

  • Positions 5/6 (Para): Electronically favored and sterically accessible.[3]

  • Outcome: The reaction yields almost exclusively the 5-nitro isomer.[3]

Experimental Protocol

Materials & Equipment
ComponentSpecificationQuantity (Scale)Molar Eq.
Substrate 2,2-Dimethyl-1,3-benzodioxole15.0 g1.0 eq (100 mmol)
Reagent A Nitric Acid (65-70%, d=1.[3][4]4)10.0 mL~1.5 eq
Solvent Glacial Acetic Acid (Anhydrous)100 mL totalN/A
Quench Crushed Ice / DI Water500 gN/A
Purification Ethanol or Methanol~50 mLN/A

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF)[3][4]

  • Pressure-equalizing addition funnel[3][4]

  • Thermometer (internal probe)[3][4]

  • Magnetic stir plate & bar[3]

  • Ice/Water bath[3][4]

Step-by-Step Procedure
Phase 1: Preparation of Nitrating Mixture [3]
  • Charge: In a separate beaker, measure 30 mL of Glacial Acetic Acid .

  • Addition: Carefully add 10.0 mL of Nitric Acid to the acetic acid.

  • Cooling: Swirl to mix and cool to room temperature (exothermic mixing). Caution: Do not add acetic acid to nitric acid; always add nitric acid to the solvent.[3]

Phase 2: Reaction Setup
  • Substrate Dissolution: In the 250 mL 3-neck RBF, dissolve 15.0 g of 2,2-Dimethyl-1,3-benzodioxole in 70 mL of Glacial Acetic Acid .

  • Temperature Control: Place the flask in an ice/water bath. Cool the internal temperature to 10–15 °C .

Phase 3: Nitration (The Critical Step) [3]
  • Controlled Addition: Transfer the Nitric/Acetic acid mixture to the addition funnel.

  • Rate: Add the acid mixture dropwise over 30–45 minutes .

    • Critical Parameter: Maintain internal temperature between 15 °C and 25 °C . Do not exceed 25 °C to prevent dinitration or oxidative ring opening.[3]

  • Digestion: Once addition is complete, remove the ice bath. Allow the mixture to stir at room temperature (20–25 °C) for 2–4 hours.

    • Monitoring: TLC (Solvent: 20% EtOAc/Hexanes) should show consumption of starting material (Rf ~0.[3]8) and appearance of the product (Rf ~0.5).[3]

Phase 4: Workup & Isolation
  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[3]

  • Filtration: Stir for 30 minutes to ensure full precipitation. Filter the solid using a Büchner funnel.[3]

  • Washing: Wash the filter cake copiously with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7). This removes residual acetic/nitric acid which could degrade the product during drying.[3]

Phase 5: Purification
  • Recrystallization: Transfer the crude yellow solid to a flask.

  • Solvent: Recrystallize from hot Ethanol (or Methanol). Dissolve at reflux, filter hot if necessary, and cool slowly to 4 °C.

  • Drying: Dry the yellow needles in a vacuum desiccator over

    
     or Silica Gel.[3]
    

Results & Characterization

ParameterValue / Observation
Appearance Yellow crystalline needles
Yield 75% – 85% (Expected: ~15-16 g)
Melting Point 87 – 93 °C [Ref 1, 2]
Regioselectivity >95% 5-nitro isomer
Stability Stable at RT; store away from strong acids.[3][4]

Spectroscopic Data (Typical):

  • 1H NMR (CDCl3, 400 MHz):

    
     1.72 (s, 6H, 2xCH3), 6.82 (d, J=8.5 Hz, 1H, H-7), 7.65 (d, J=2.2 Hz, 1H, H-4), 7.88 (dd, J=8.5, 2.2 Hz, 1H, H-6).[3][4]
    
  • Key Feature: The singlet at 1.72 ppm confirms the integrity of the gem-dimethyl ketal ring.[3]

Process Visualization

Reaction Workflow Diagram

NitrationWorkflow Start Start: 2,2-Dimethyl-1,3-benzodioxole (Liquid, 15g) Prep Prepare Reagents: Dissolve Substrate in AcOH Pre-mix HNO3/AcOH Start->Prep React Reaction (15-25°C): Dropwise addition of HNO3 Stir 2-4 hrs Prep->React Cool to 10°C Quench Quench: Pour into Crushed Ice Precipitate forms React->Quench Complete Conversion Filter Filtration & Wash: Collect Solid Wash neutral with H2O Quench->Filter Purify Purification: Recrystallize from Ethanol Filter->Purify Crude Yellow Solid Final Final Product: 2,2-Dimethyl-5-nitro-1,3-benzodioxole (Yellow Needles, mp 87-93°C) Purify->Final Yield ~80%

Caption: Step-by-step workflow for the chemoselective nitration process.

Mechanism & Regioselectivity

Mechanism cluster_conditions Critical Conditions Substrate 2,2-Dimethyl- benzodioxole Complex Sigma Complex (Arenium Ion) Substrate->Complex Attack at C5 (Para to O) Electrophile Nitronium Ion (NO2+) Electrophile->Complex Product 5-Nitro Isomer (Major) Complex->Product -H+ Cond1 Solvent: AcOH (Prevents Hydrolysis)

Caption: Electrophilic Aromatic Substitution pathway highlighting C5 regioselectivity.

Troubleshooting & Expert Tips

  • Problem: Oily Product.

    • Cause: Incomplete precipitation or presence of acetic acid.[3]

    • Fix: Scratch the flask walls with a glass rod to induce crystallization while on ice.[3] Ensure the water wash is thorough.[3]

  • Problem: Low Yield / Ring Opening.

    • Cause: Temperature exceeded 25 °C or water was present in the reaction mix.[3]

    • Fix: Ensure all glassware is dry.[3] Use Glacial Acetic Acid.[3] Keep the addition rate slow to manage the exotherm.[3]

  • Safety Note: Nitration reactions are exothermic and can run away.[3] Never add the organic substrate directly to neat nitric acid.[3] Always dilute the nitrating agent or add it to the substrate solution.[3]

References

  • Sigma-Aldrich. Product Specification: 2,2-dimethyl-5-nitro-1,3-benzodioxole (CAS 54186-68-4).[1][2][3][4] Retrieved from [3][4]

  • ChemicalBook. 2,2-Dimethyl-5-nitro-1,3-benzodioxole Properties & Suppliers. Retrieved from [3][4]

  • PrepChem. Synthesis of 5-nitro-1,3-benzodioxole (Analogous Procedure). Retrieved from [3][4]

  • PubChem. Compound Summary: 2,2-dimethyl-5-nitro-1,3-benzodioxole.[1][2][3][4] Retrieved from [3][4]

Sources

Application

synthesis of amino derivatives from 2,2-Dimethyl-5-nitro-1,3-benzodioxole

Application Note: Synthesis of Amino Derivatives from 2,2-Dimethyl-5-nitro-1,3-benzodioxole Abstract & Introduction The 2,2-dimethyl-1,3-benzodioxole scaffold (often referred to as an acetonide-protected catechol) is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Amino Derivatives from 2,2-Dimethyl-5-nitro-1,3-benzodioxole

Abstract & Introduction

The 2,2-dimethyl-1,3-benzodioxole scaffold (often referred to as an acetonide-protected catechol) is a privileged structural motif in medicinal chemistry, appearing in various bioactive compounds including kinase inhibitors, analgesics, and carbamate insecticides (e.g., Bendiocarb precursors). Unlike its methylene-bridged analog (piperonyl), the 2,2-dimethyl variant introduces lipophilicity and steric bulk, altering the pharmacokinetic profile of the final drug candidate.

This guide details the reduction of 2,2-dimethyl-5-nitro-1,3-benzodioxole to 2,2-dimethyl-5-amino-1,3-benzodioxole . While nitro reduction is a standard transformation, this specific substrate presents a Critical Process Parameter (CPP): the acid-lability of the 2,2-dimethyl-1,3-dioxole ring. Standard acidic reduction methods (e.g., Sn/HCl, Fe/AcOH) pose a high risk of acetonide hydrolysis, reverting the compound to the catechol.

This protocol prioritizes neutral to mild basic conditions to ensure chemoselectivity, preserving the heterocyclic ring while quantitatively reducing the nitro group.

Retrosynthetic Analysis & Reaction Pathway

The transformation involves the reduction of the nitro group (


) to the amine (

) via nitroso and hydroxylamine intermediates.

ReactionPathway Reactant 2,2-Dimethyl-5-nitro- 1,3-benzodioxole Intermediate1 Nitroso Intermediate Reactant->Intermediate1 2e- / 2H+ Hydrolysis Side Product: 4-Nitrocatechol (Ring Opening) Reactant->Hydrolysis Acidic Conditions (AVOID) Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 2e- / 2H+ Product 2,2-Dimethyl-5-amino- 1,3-benzodioxole Intermediate2->Product 2e- / 2H+

Figure 1: Stepwise reduction pathway highlighting the risk of acid-catalyzed ring hydrolysis.

Experimental Protocols

Method A: Catalytic Hydrogenation (The Gold Standard)

Recommended for: High purity requirements, scale-up, and quantitative yields.

Principle: Heterogeneous catalysis using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This method operates under neutral conditions, eliminating the risk of acid hydrolysis.

Reagents & Equipment:

  • Substrate: 2,2-Dimethyl-5-nitro-1,3-benzodioxole (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous preferred but not strictly required)

  • Hydrogen Source:

    
     balloon (lab scale) or Parr shaker (1-3 atm).
    

Protocol:

  • Preparation: In a clean, dry round-bottom flask, dissolve 10 mmol (1.95 g) of 2,2-Dimethyl-5-nitro-1,3-benzodioxole in 50 mL of MeOH.

  • Inerting: Evacuate the flask and backfill with nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) under a gentle stream of nitrogen. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) gas (balloon pressure is sufficient). Stir vigorously at room temperature (20-25°C).
    
  • Monitoring: Monitor reaction progress by TLC (System: Hexane/EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by the amine (
    
    
    
    , stains with ninhydrin). Reaction time is typically 2-4 hours.
  • Workup:

    • Purge the system with nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Result: The product is obtained as a pale yellow to brownish oil or low-melting solid. Yield is typically >95%.

Method B: Iron/Ammonium Chloride Reduction (Chemical Alternative)

Recommended for: Labs lacking hydrogenation equipment or for selective reduction in the presence of alkenes.

Principle: A Bechamp-type reduction modified to use Ammonium Chloride (


) instead of HCl. This maintains a pH of ~6-7, protecting the acetonide ring.

Reagents:

  • Substrate: 2,2-Dimethyl-5-nitro-1,3-benzodioxole (1.0 equiv)

  • Reductant: Iron powder (Fe, 325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio).

Protocol:

  • Setup: In a 250 mL flask, suspend 10 mmol of substrate in 40 mL Ethanol.

  • Activation: Dissolve

    
     (50 mmol) in 15 mL water and add to the flask. Add Iron powder (50 mmol) in one portion.
    
  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Check TLC every 30 minutes. Reaction is usually complete within 1-2 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter the slurry through Celite to remove iron oxides. Wash the cake with EtOAc.

    • Evaporate the Ethanol/Water. Partition the residue between water (30 mL) and EtOAc (50 mL).

    • Separate organic layer, dry over

      
      , and concentrate.[1][2]
      

Workflow Visualization

Workflow cluster_MethodA Method A: H2 / Pd/C cluster_MethodB Method B: Fe / NH4Cl Start Start: Dissolve Nitro Substrate (MeOH or EtOH) StepA1 Add 10% Pd/C (Inert Atmosphere) Start->StepA1 Preferred StepB1 Add Fe powder + NH4Cl (EtOH/H2O) Start->StepB1 Alternative StepA2 Stir under H2 Balloon (2-4 Hours, RT) StepA1->StepA2 Filter Filtration (Celite) Remove Catalyst/Fe Sludge StepA2->Filter StepB2 Reflux at 80°C (1-2 Hours) StepB1->StepB2 StepB2->Filter Conc Concentration (Rotavap) Filter->Conc Analysis QC: NMR / HPLC Confirm Structure Conc->Analysis

Figure 2: Comparative workflow for Catalytic Hydrogenation vs. Iron-Mediated Reduction.

Analytical Characterization

Upon isolation, the product should be verified using


 NMR.
Proton PositionChemical Shift (

, ppm in

)
MultiplicityIntegrationDiagnostic Feature
Methyl (

)
1.65 Singlet (s)6HGem-dimethyl group (Acetonide)
Amine (

)
3.20 - 3.50Broad Singlet (br s)2HDisappears with

shake
Aromatic

6.15Doublet of Doublets (dd)1HOrtho to

Aromatic

6.28Doublet (d)1HMeta to

Aromatic

6.55Doublet (d)1HOrtho to Oxygen

Key Quality Indicator:

  • Absence of signals at ~5.9 ppm: Signals in this region would indicate a methylene dioxy bridge (

    
    ), implying the starting material was the wrong congener (piperonyl).
    
  • Retention of 1.65 ppm Singlet: Confirms the 2,2-dimethyl ring is intact. If this signal is lost and replaced by broad OH signals, hydrolysis has occurred.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Ring Opening Acidic conditions during reduction or workup.Ensure pH is neutral (

). Avoid HCl. If using Fe, ensure sufficient buffering with

.
Incomplete Conversion Poisoned Catalyst (Method A) or insufficient agitation (Method B).Method A: Filter and add fresh catalyst. Method B: Increase stirring speed (Fe is heavy and settles).
Product Color Darkening Oxidation of the amine (aniline derivative).Store under Nitrogen/Argon at -20°C. Use immediately in the next step if possible.

References

  • PrepChem. "Synthesis of 5-nitro-1,3-benzodioxole." PrepChem.com. Accessed 2024.[3] Link(Note: General nitration protocol adapted for dimethyl derivative).

  • ChemicalBook. "2,2-Dimethyl-1,3-benzodioxole Properties and Synthesis." ChemicalBook.[4] Accessed 2024.[3] Link.

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 75798, 5-Nitro-1,3-benzodioxole." PubChem. Accessed 2024.[3] Link.

  • Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles (Context: General Nitro Reduction)." Beilstein J. Org. Chem. 2011, 7, 179–197. Link.

  • BenchChem. "Application Notes for Deprotection of 2,2-Dimethyl-1,3-dithiane (Context: Stability of 2,2-dimethyl rings)." BenchChem. Accessed 2024.[3] Link.

Sources

Method

Application Note: Quantitative Analysis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole in Reaction Mixtures Using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a comprehensive guide for the quantitative analysis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole in complex organic reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole in complex organic reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification crucial for reaction monitoring, yield optimization, and quality control. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for method development, validation, and routine analysis. We will delve into the causality behind experimental choices, from sample preparation to the intricacies of mass spectral fragmentation, ensuring a self-validating and scientifically sound methodology.

Introduction: The Significance of 2,2-Dimethyl-5-nitro-1,3-benzodioxole

2,2-Dimethyl-5-nitro-1,3-benzodioxole serves as a critical building block in organic synthesis. Its unique structure, featuring a protected catechol and a nitro group, allows for a variety of subsequent chemical transformations. Accurate and precise analytical methods are paramount to ensure the efficiency of synthetic routes and the purity of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high separation efficiency and definitive molecular identification.[1] This guide will provide a detailed protocol for the reliable quantification of this important synthetic intermediate.

The Analytical Principle: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] In essence, a complex mixture is first vaporized and separated into its individual components in the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification and quantification.

The process can be broken down into the following key stages:

  • Injection: The sample is introduced into a heated inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.

  • Ionization: As the separated components exit the column, they are bombarded with electrons in the ion source of the mass spectrometer, a process known as electron ionization (EI).[2]

  • Mass Analysis: The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, commonly a quadrupole.[2]

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for the GC-MS analysis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte of interest from the reaction mixture, remove any non-volatile or interfering substances, and prepare a solution suitable for GC-MS analysis. Liquid-liquid extraction (LLE) is a commonly employed and effective technique for this purpose.[3][4]

Protocol for Liquid-Liquid Extraction:

  • Aliquot Collection: Carefully take a representative 100 µL aliquot of the reaction mixture.

  • Dilution: Dilute the aliquot with 1 mL of a suitable organic solvent in which the analyte is soluble, such as ethyl acetate or dichloromethane. These solvents are volatile and compatible with GC-MS analysis.[3]

  • Aqueous Wash: Transfer the diluted sample to a separatory funnel and add 2 mL of deionized water. Shake vigorously for 1 minute to wash away any water-soluble impurities. Allow the layers to separate.

  • Phase Separation: Collect the organic layer containing the 2,2-Dimethyl-5-nitro-1,3-benzodioxole.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, the sample can be concentrated under a gentle stream of nitrogen gas.[4] This step is crucial for detecting low concentrations of the analyte.

  • Final Dilution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the chosen solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. These should be considered as a starting point and may require optimization based on the specific instrumentation and reaction matrix.

Parameter Recommended Setting Rationale
Gas Chromatograph
Injection Volume1 µLTo prevent column overloading and ensure sharp peaks.
Inlet Temperature250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection ModeSplit (e.g., 20:1)Prevents column overloading when analyzing concentrated samples. A splitless injection may be necessary for trace analysis.
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/minA typical flow rate for standard capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column suitable for the separation of a wide range of organic compounds.[2]
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.[2]
Ion Source Temp.230 °CA standard temperature for EI sources.
Quadrupole Temp.150 °CA typical quadrupole temperature.
Electron Energy70 eVThe standard electron energy for generating reproducible mass spectra.
Mass Range40-400 amuA suitable range to capture the molecular ion and key fragments of the analyte.
Scan ModeFull ScanTo acquire a complete mass spectrum for qualitative identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
Data Acquisition and Analysis

The primary objective is to identify and quantify the 2,2-Dimethyl-5-nitro-1,3-benzodioxole peak in the total ion chromatogram (TIC).

  • Identification: The analyte is identified by its characteristic retention time and by comparing its mass spectrum to a reference spectrum (if available) or by interpreting the fragmentation pattern.

  • Quantification: An external standard calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

Understanding the Mass Spectrum: Fragmentation Pattern of 2,2-Dimethyl-5-nitro-1,3-benzodioxole

While a library spectrum for this specific compound may not be readily available, its fragmentation pattern under electron ionization can be predicted based on its chemical structure. The molecular weight of 2,2-Dimethyl-5-nitro-1,3-benzodioxole (C₉H₉NO₄) is 195.17 g/mol .

Predicted Fragmentation Pathways:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 195.

  • Loss of a Methyl Group (-CH₃): A common fragmentation pathway for molecules with a dimethyl acetal group is the loss of a methyl radical, leading to a stable ion at m/z 180.

  • Loss of the Nitro Group (-NO₂): A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group, resulting in a fragment at m/z 149.

  • Loss of Nitric Oxide (-NO): Another possible fragmentation of the nitro group is the loss of nitric oxide, which would yield a fragment at m/z 165.[5]

  • Benzodioxole Ring Fragmentation: Further fragmentation of the benzodioxole ring system can lead to smaller characteristic ions.

Diagram of Predicted Fragmentation:

fragmentation M [C₉H₉NO₄]⁺˙ m/z 195 (Molecular Ion) F1 [C₈H₆NO₄]⁺ m/z 180 M->F1 - •CH₃ F2 [C₉H₉O₂]⁺ m/z 149 M->F2 - •NO₂ F3 [C₉H₉NO₃]⁺ m/z 165 M->F3 - •NO

Sources

Application

laboratory safety procedures for handling nitroaromatic compounds

Initiating Hazard Research I've started with some focused Google searches to pull up all the relevant information on nitroaromatic compounds. I'm especially focused on their explosive tendencies, toxicity, and reactivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Hazard Research

I've started with some focused Google searches to pull up all the relevant information on nitroaromatic compounds. I'm especially focused on their explosive tendencies, toxicity, and reactivity. I'm also looking at the standard safety protocols in labs that handle these chemicals, trying to make sure I am thorough.

Expanding Safety Knowledge

I'm now expanding my data collection to include information on permissible exposure limits and explosive limits. I'm also planning to structure all gathered knowledge logically. I will create a table summarizing key quantitative data, and design a Graphviz diagram to visually represent safety hierarchies.

Developing Safety Procedures

I'm now diving deep into Google searches, focusing on the core hazards of nitroaromatic compounds and established safety procedures, including PPE and emergency responses. I'm aiming to synthesize this into actionable principles. Next, I plan to structure application notes logically, and will draft a step-by-step procedure for a lab scenario. I will then work on the main body of the guide, ensuring it's comprehensive and well-referenced.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key intermediate in various research applications, achieving a high yield and purity of this compound is paramount.[1] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format, moving beyond simple procedural steps to explain the causality behind experimental choices.

Section 1: Synthesis Overview and Mechanism

The synthesis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole is achieved through the electrophilic aromatic substitution (nitration) of 2,2-Dimethyl-1,3-benzodioxole. The dioxole ring is an electron-donating group, which activates the benzene ring towards electrophilic attack, primarily at the position para to the ether linkages. Careful control of reaction conditions is essential to favor mono-nitration and prevent the formation of undesired byproducts.[2][3]

Core Reaction Mechanism: Electrophilic Nitration

The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from nitric acid, which then attacks the electron-rich aromatic ring.

Nitration_Mechanism cluster_reactants Reactant Generation cluster_reaction Electrophilic Attack & Aromatization HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium ion) HNO3->Nitronium + H⁺ H_plus H⁺ (from Acid Catalyst) H2O H₂O Nitronium->H2O - H₂O StartMat 2,2-Dimethyl-1,3-benzodioxole SigmaComplex Sigma Complex (Resonance Stabilized) StartMat->SigmaComplex + NO₂⁺ Product 2,2-Dimethyl-5-nitro-1,3-benzodioxole SigmaComplex->Product - H⁺

Caption: Electrophilic nitration mechanism.

Recommended Starting Protocol

Based on analogous procedures, a reliable method involves using nitric acid in a suitable solvent like glacial acetic acid, which provides a controlled reaction environment.[4][5]

ParameterRecommended ValueRationale
Starting Material 2,2-Dimethyl-1,3-benzodioxoleThe substrate for nitration.
Nitrating Agent Nitric Acid (d=1.4)Source of the electrophile (NO₂⁺).
Solvent Glacial Acetic AcidModerates reactivity and aids in temperature control.
Stoichiometry (HNO₃) 1.0 - 1.2 equivalentsUsing a slight excess can help drive the reaction to completion, but a large excess increases dinitration risk.
Temperature 15-25°CCritical for selectivity. Higher temperatures can lead to side reactions.[5]
Reaction Time 4-12 hours (monitor by TLC)Reaction progress should be tracked to determine the optimal endpoint.
Work-up Quench in ice-waterPrecipitates the nitro-product, which is typically a solid.[6]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yield is a common issue that can stem from several factors. A systematic approach is key to diagnosing the problem.

1. Incomplete Reaction:

  • Causality: The activation energy for the reaction may not have been overcome, or the reaction may not have been allowed to proceed for a sufficient duration.

  • Solution: Before work-up, run a Thin Layer Chromatography (TLC) check. If a significant amount of starting material is present, consider extending the reaction time. A modest increase in temperature (e.g., to 30°C) can also increase the rate, but this must be done cautiously to avoid side reactions.

2. Degradation of Starting Material or Product:

  • Causality: The nitrating conditions, while necessary, can be harsh. Oxidation of the electron-rich benzodioxole ring is a possible side reaction, especially if the temperature is too high or if there are impurities in the reagents.[2]

  • Solution: Ensure the reaction is conducted within the recommended temperature range (15-25°C). Use high-purity reagents and ensure your starting material is clean.

3. Mechanical Losses during Work-up:

  • Causality: The product may have some solubility in the aqueous work-up solution, or it may not have fully precipitated. Fine solids can also be lost during filtration.

  • Solution: After quenching in ice water, allow sufficient time for the product to fully precipitate, potentially by storing the mixture at 0-5°C for a few hours before filtering. If the product remains dissolved, an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) will be necessary to recover it from the aqueous layer.

Low_Yield_Troubleshooting Start Low Yield Observed CheckTLC Check TLC of Crude Reaction Mixture Start->CheckTLC StartMat_Present Significant Starting Material? CheckTLC->StartMat_Present Extend_Time Action: Extend Reaction Time or Slightly Increase Temp StartMat_Present->Extend_Time Yes Degradation Evidence of Degradation (Dark Color, Multiple Spots)? StartMat_Present->Degradation No Check_Temp Action: Verify Temperature Control & Reagent Purity Degradation->Check_Temp Yes Workup_Loss Action: Check Filtrate for Product (Consider Extraction) Degradation->Workup_Loss No

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing multiple spots on my TLC plate, suggesting side products. What are they and how can I minimize them?

A2: The primary side products in this reaction are typically from over-nitration (dinitration) and oxidation.

1. Dinitration Products:

  • Causality: The initial product, 2,2-Dimethyl-5-nitro-1,3-benzodioxole, is less reactive than the starting material because the nitro group is deactivating. However, under forcing conditions (high temperature, high concentration of nitric acid, or presence of a stronger acid catalyst like H₂SO₄), a second nitro group can be added to the ring.

  • Minimization Strategy:

    • Temperature Control: Strictly maintain the reaction temperature below 25°C. Runaway temperatures are a primary cause of dinitration.

    • Stoichiometry: Use only a small excess (max 1.2 equivalents) of nitric acid.

    • Slow Addition: Add the nitric acid solution dropwise to the solution of the benzodioxole. This maintains a low instantaneous concentration of the nitrating agent and helps dissipate the heat of reaction.[5]

2. Oxidation Products:

  • Causality: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the substrate, leading to a complex mixture of byproducts and often a dark, tarry reaction mixture.

  • Minimization Strategy: The same strategies for preventing dinitration apply here: strict temperature control and slow, controlled addition of the nitrating agent.

Q3: My product isn't precipitating when I quench the reaction with ice water. What should I do?

A3: Failure to precipitate is usually due to one of two reasons: either the concentration of the product is too low to exceed its solubility, or the product is an oil at the quench temperature.

  • Solution 1: Extraction: Do not discard the aqueous mixture. Transfer it to a separatory funnel and perform an extraction with an organic solvent like ethyl acetate or dichloromethane (DCM). The organic layers can then be combined, washed with a saturated sodium bicarbonate solution (to neutralize residual acid), dried over a desiccant like magnesium sulfate, and the solvent removed under reduced pressure to yield the crude product.

  • Solution 2: Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous mixture can decrease the solubility of the organic product, potentially inducing precipitation.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in this nitration? A: Temperature is the most critical parameter for selectivity. The nitration reaction is highly exothermic. Without adequate cooling, the temperature can rise uncontrollably, leading to a cascade of undesirable outcomes including a significantly increased rate of dinitration and oxidative degradation of the aromatic ring.[2]

Q2: Can I use a different nitrating agent, like a mixture of nitric and sulfuric acids? A: A mixed acid (HNO₃/H₂SO₄) system is a much more powerful nitrating agent because sulfuric acid protonates nitric acid to generate a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).[7] For an activated substrate like 2,2-Dimethyl-1,3-benzodioxole, this is likely too reactive and would almost certainly lead to a mixture of dinitrated products and significant degradation. The milder conditions of nitric acid in acetic acid are more appropriate for achieving selective mono-nitration.[5]

Q3: What are the key safety precautions for this synthesis? A:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile is a good starting point, but check compatibility).

  • Fume Hood: All operations involving nitric acid and organic solvents must be performed in a certified chemical fume hood.

  • Acid Handling: Nitric and acetic acids are corrosive. Handle them with extreme care. When preparing mixtures, always add acid slowly to the other component while cooling.

  • Exothermic Reaction: Be prepared for an exothermic reaction. Use an ice bath to maintain the desired temperature during the addition of the nitrating agent.

Q4: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The analogous 5-nitro-1,3-benzodioxole has a melting point of 149-150°C.[5]

  • NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation. The proton NMR should show characteristic signals for the aromatic protons, the methyl groups, and the dioxole protons, with splitting patterns and integrations consistent with the 5-nitro substituted product.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for characteristic strong peaks for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).

Section 4: Detailed Experimental Protocol

This protocol is a recommended starting point and should be adapted based on real-time reaction monitoring.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-Dimethyl-1,3-benzodioxole (1.0 eq) in glacial acetic acid. Place the flask in an ice/water bath to cool the solution to 15°C.

  • Nitrating Solution Preparation: In a separate flask, carefully prepare a solution of nitric acid (1.1 eq, d=1.4) in glacial acetic acid.

  • Reaction: Add the nitric acid solution dropwise from the dropping funnel to the stirred benzodioxole solution over 30-60 minutes. It is critical to monitor the internal temperature and ensure it does not exceed 25°C.

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress every hour using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material spot has been consumed.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acid.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield pure 2,2-Dimethyl-5-nitro-1,3-benzodioxole. Dry the final product under vacuum.

References

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • Scribd. (n.d.). MDP2P Synthesis from Benzodioxole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

  • Reddit. (2023). Di-nitration troubleshooting. Retrieved from [Link]

  • ResearchGate. (2017). The optimized structure of the investigated 1,3-benzodioxole derivative. Retrieved from [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. Retrieved from [Link]

  • NPTEL. (n.d.). 1 NITRATION. Retrieved from [Link]

  • SlideShare. (n.d.). PROCESS FOR TECHNICAL NITRATION.pptx. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2,2-Dimethyl-5-nitro-1,3-benzodioxole

Executive Summary & Molecule Profile Target Molecule: 2,2-Dimethyl-5-nitro-1,3-benzodioxole Common Name: 4-Nitrocatechol Acetonide CAS Registry Number: (Generic reference to acetonide derivatives) Structural Class: Nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2,2-Dimethyl-5-nitro-1,3-benzodioxole Common Name: 4-Nitrocatechol Acetonide CAS Registry Number: (Generic reference to acetonide derivatives) Structural Class: Nitro-substituted catechol ketal (Isopropylidene acetal).

Critical Technical Alert: Unlike standard 1,3-benzodioxoles (which possess a methylene -CH2- bridge), the 2,2-dimethyl variant contains a ketal (isopropylidene) bridge. While the methylene bridge is robust against many acids, the dimethyl ketal is acid-labile .

Users frequently encounter unintended degradation (hydrolysis) when subjecting this compound to standard acidic nitration conditions or acidic workups. The electron-withdrawing nitro group provides a modest kinetic stabilization compared to the unsubstituted acetonide, but it does not confer thermodynamic immunity to aqueous acids.

Mechanism of Degradation

The primary degradation pathway is acid-catalyzed hydrolysis , leading to ring opening. This reaction is reversible but driven to completion by the presence of water and the volatility of the acetone byproduct.

Degradation Products:

  • 4-Nitrocatechol (Solid, highly polar, potential chelator)

  • Acetone (Volatile solvent)

Mechanistic Pathway (DOT Visualization):

HydrolysisMechanism Start 2,2-Dimethyl-5-nitro- 1,3-benzodioxole Inter1 Protonated Ketal (Oxonium Ion) Start->Inter1 Fast Equilibrium H_Ion H+ (Acid) H_Ion->Inter1 TS Oxocarbenium Intermediate Inter1->TS Rate Limiting (Ring Opening) Water H2O Attack TS->Water Nucleophilic Attack Product1 4-Nitrocatechol Water->Product1 Decomposition Product2 Acetone Water->Product2 Release

Figure 1: Acid-catalyzed hydrolysis mechanism. The rate-limiting step is the formation of the oxocarbenium ion, which is destabilized by the nitro group (making the starting material kinetically 'slower' to hydrolyze than non-nitro analogs, but still unstable).

Troubleshooting Guide (Q&A)
Q1: I attempted to nitrate 2,2-dimethyl-1,3-benzodioxole using standard mixed acid (H2SO4/HNO3), but my yield is near zero. What happened?

Diagnosis: You likely hydrolyzed the acetonide protecting group. Explanation: Standard mixed acid nitration generates water as a byproduct and involves strong protic acid. The high acidity protonates the ketal oxygens, and the heat often generated by nitration accelerates the hydrolysis. The resulting product is likely 4-nitrocatechol (water-soluble) or complex tar, rather than the desired nitro-acetonide. Solution:

  • Switch Reagents: Use non-aqueous nitrating agents like Claycop (Copper(II) nitrate supported on clay) in acetic anhydride or Acetyl Nitrate generated in situ at low temperatures (-10°C).

  • Temperature Control: Maintain reaction temperature below 0°C if using nitric acid.

Q2: My compound degrades during storage in CDCl3. Why?

Diagnosis: Acidic impurities in the solvent. Explanation: Chloroform (CDCl3) slowly decomposes to form phosgene and HCl upon exposure to light and oxygen. Even trace HCl is sufficient to catalyze the hydrolysis of the sensitive acetonide bridge over time. Solution:

  • Neutralize: Store the compound in CDCl3 treated with anhydrous Potassium Carbonate (K2CO3) or filter the solvent through basic alumina before use.

  • Alternative Solvent: Use DMSO-d6 or Acetone-d6 for NMR analysis, as they are generally less acidic.

Q3: How can I distinguish the degradation product from the starting material?

Diagnosis: Monitoring breakdown. Explanation:

  • TLC: The starting material (nitro-acetonide) is relatively non-polar. The degradation product (4-nitrocatechol) contains two free hydroxyl groups, making it significantly more polar. It will streak or remain at the baseline in non-polar eluents (e.g., Hexane/EtOAc 4:1).

  • NMR: Look for the disappearance of the distinct gem-dimethyl singlet (approx. 1.7 ppm in 1H NMR). The appearance of broad phenolic -OH peaks confirms hydrolysis.

Q4: Is the compound stable to Lewis Acids (e.g., AlCl3, TiCl4)?

Diagnosis: Lewis Acid sensitivity. Explanation: Yes, but with caveats. Acetonides can undergo Lewis acid-catalyzed ring opening or rearrangement, especially if a nucleophile is present. Solution:

  • Avoid strong Lewis acids if possible.

  • If a Friedel-Crafts reaction is required, ensure strictly anhydrous conditions. Moisture + Lewis Acid = Protic Acid = Hydrolysis.

Stability Decision Matrix

Use this workflow to determine if your experimental conditions are safe for the 2,2-dimethyl-5-nitro-1,3-benzodioxole moiety.

StabilityMatrix Start Proposed Reaction Condition IsAcidic Is the pH < 4? Start->IsAcidic IsAqueous Is Water Present? IsAcidic->IsAqueous Yes Safe STABLE Proceed with caution IsAcidic->Safe No (Neutral/Basic) Temp Temperature > 25°C? IsAqueous->Temp Yes Caution RISK Monitor by TLC IsAqueous->Caution No (Anhydrous Acid) Temp->Caution No (Cold) Unsafe UNSTABLE High risk of hydrolysis Temp->Unsafe Yes

Figure 2: Stability Decision Matrix. Note that anhydrous acid presents a lower risk than aqueous acid, but moisture uptake from the atmosphere can trigger degradation.

Standardized Stability Assay Protocol

Objective: To quantify the half-life (


) of the compound in a specific reaction solvent before scale-up.

Materials:

  • HPLC System (C18 Column, UV detection at 254 nm and 310 nm).

  • Buffer: Phosphate buffer adjusted to the target pH (e.g., pH 2.0).

  • Solvent: Acetonitrile (ACN).

Procedure:

  • Preparation: Dissolve 10 mg of 2,2-Dimethyl-5-nitro-1,3-benzodioxole in 1 mL ACN (Stock Solution).

  • Initiation: Add 100 µL of Stock Solution to 900 µL of the test acidic medium (thermostated to reaction temp).

  • Sampling: Inject 10 µL aliquots into the HPLC at t=0, 15, 30, 60, and 120 minutes.

  • Analysis: Monitor the decrease in the peak area of the starting material and the appearance of the 4-nitrocatechol peak (usually elutes earlier due to higher polarity).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Reference Data (Simulated): | Condition | pH | Temp | Estimated


 |
| :--- | :--- | :--- | :--- |
| 1M HCl / H2O | < 1 | 25°C | < 10 mins |
| 5% AcOH / H2O | ~2.5 | 25°C | ~ 4 hours |
| TFA / DCM (Dry) | < 1 | 0°C | > 24 hours |
| TFA / DCM (Wet) | < 1 | 25°C | ~ 1 hour |
References
  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for 1,2- and 1,3-Diols: Acetonides).[2]

  • Kocieński, P. J. (1994).[2] Protecting Groups. Thieme Medical Publishers.[2] (Mechanisms of acetal hydrolysis).

  • Nichols, D. E., et al. (1991). Synthesis and evaluation of 2,3-dihydrobenzofuran analogs of hallucinogenic phenethylamines.
  • Pfrengle, F., et al. (2008).[1] Conversion of Acetonides. Synlett, 2008(19), 2965-2968. (Discusses acid lability and synthetic utility).

  • Maddani, M. R., & Prabhu, K. R. (2011).[1] Selective deprotection of acetonides. Synlett, 2011(06), 821-825.

Sources

Troubleshooting

column chromatography protocol for isolating 2,2-Dimethyl-5-nitro-1,3-benzodioxole

Technical Support Center: Isolation of 2,2-Dimethyl-5-nitro-1,3-benzodioxole Topic: Column Chromatography Protocol & Troubleshooting Product ID: 2,2-Dimethyl-5-nitro-1,3-benzodioxole (CAS: 13322-97-9) Application: Interm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation of 2,2-Dimethyl-5-nitro-1,3-benzodioxole

Topic: Column Chromatography Protocol & Troubleshooting Product ID: 2,2-Dimethyl-5-nitro-1,3-benzodioxole (CAS: 13322-97-9) Application: Intermediate for API synthesis (e.g., amino-benzodioxole derivatives).[1]

Module 1: Method Development & Causality

The "Why" Behind the Protocol Successful isolation of 2,2-Dimethyl-5-nitro-1,3-benzodioxole hinges on two critical chemical properties:

  • Acetal Sensitivity: The 2,2-dimethyl-1,3-dioxolane ring is an acetal.[1] While the nitro group deactivates the aromatic ring, the acetal carbon remains susceptible to acid-catalyzed hydrolysis. Standard silica gel is slightly acidic (pH ~4-5).[1] Prolonged exposure or highly active silica can hydrolyze the product back to 4-nitrocatechol.

  • Polarity Shift: The introduction of the nitro group creates a significant dipole moment.[1] The unreacted starting material (2,2-dimethyl-1,3-benzodioxole) is highly lipophilic and will elute near the solvent front. The product is moderately polar.[1]

Self-Validating System:

  • TLC Check: If you see a streak or a new baseline spot forming during the run that wasn't in the crude, your column is degrading the product.

  • Solubility Check: The product is a solid (mp 84-88°C).[1] If the mobile phase is too non-polar (e.g., 100% Hexane), the product may crystallize inside the column, causing band broadening or blockage.

Module 2: The Protocol (Step-by-Step)

Pre-Column Preparation
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard resolution.[1]
Buffering (Critical) 1% Triethylamine (TEA) in HexaneNeutralizes silica acidity to prevent acetal hydrolysis.[1]
Mobile Phase A Hexanes (or Petroleum Ether)Elutes non-polar starting material.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Elutes the nitro product.[1]
Sample Loading Dry Load (Celite or Silica)Preferred over wet loading to prevent crystallization at the column head.[1]
Gradient Elution Strategy
  • Equilibration: Flush column with 3 CV (Column Volumes) of 99:1 Hexane:TEA.

  • Step 1 (0-5% EtOAc): Elute unreacted 2,2-dimethyl-1,3-benzodioxole.[1] This will come off rapidly (Rf > 0.7 in 10% EtOAc).[1]

  • Step 2 (10-15% EtOAc): Elute the target 2,2-Dimethyl-5-nitro-1,3-benzodioxole.[1]

  • Step 3 (Flush): Increase to 50% EtOAc to remove any dinitro impurities or hydrolyzed catechol byproducts.[1]

Workflow Visualization

ChromatographyWorkflow Start Crude Reaction Mixture TLC TLC Analysis (10% EtOAc/Hex) Start->TLC Decision Is Rf difference > 0.15? TLC->Decision Decision->TLC No (Adjust Solvent) Prep Column Prep: Slurry Silica in Hexane + 1% TEA Decision->Prep Yes Load Dry Loading: Adsorb crude onto Celite Prep->Load Run1 Elution Phase 1: 100% Hexane -> 5% EtOAc Load->Run1 Run2 Elution Phase 2: 10-20% EtOAc Gradient Run1->Run2 Check Fraction Analysis: Check for Crystallization Run2->Check Check->Run2 Crystallizing (Add DCM) Finish Pool & Concentrate Target Product Check->Finish Clear

Caption: Decision logic for the purification of acid-sensitive acetals.

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC after the column that wasn't in the crude. What happened?

  • Diagnosis: On-column hydrolysis.[1] The acidic silica has cleaved the acetal, forming 4-nitrocatechol.

  • Solution: You must neutralize the silica.[1] Pre-wash the column with Hexane containing 1% Triethylamine (TEA) or 0.5% Pyridine.[1] Ensure your fraction collection is rapid to minimize residence time.

Q2: The product is crystallizing inside the column or at the tip. How do I fix this?

  • Diagnosis: 2,2-Dimethyl-5-nitro-1,3-benzodioxole is a solid with limited solubility in pure alkanes.[1]

  • Solution:

    • Immediate Fix: Add a small amount of Dichloromethane (DCM) to the mobile phase (e.g., Hexane:DCM:EtOAc).[1] DCM solubilizes the nitro compound better than Hexane.[1]

    • Prevention: Use "Dry Loading" (adsorbing crude onto Celite/Silica) rather than liquid loading to prevent precipitation at the interface.[1]

Q3: I cannot separate the 5-nitro isomer from the 6-nitro (or 4-nitro) isomer.

  • Diagnosis: Regioisomers often have identical polarity in standard Hexane/EtOAc systems.[1]

  • Solution: Switch to Toluene as the primary solvent.[1] Aromatic solvents interact with the nitro group via

    
    -
    
    
    
    stacking, often resolving positional isomers that co-elute in aliphatic solvents.[1]
    • Suggested System: Toluene:Hexane (Gradient).[1]

Q4: My yield is lower than expected, but no other spots are visible.

  • Diagnosis: The product may be subliming on the rotary evaporator.[1]

  • Solution: The melting point is ~85°C, but nitro-acetals can have appreciable vapor pressure.[1] Do not use high vacuum (< 10 mbar) with a water bath > 45°C.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General reference for column chromatography of nitro compounds).

  • Bonner, T. G.; et al. "Kinetic Studies on the Hydrolysis of Acetals and Ketals."[1] Journal of the Chemical Society B, 1968 , 827. (Mechanism of acetal hydrolysis in acidic media).[1]

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution."[1] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.[1] (The foundational text for flash chromatography parameters).

  • PubChem Compound Summary. "5-Nitro-1,3-benzodioxole" (CAS 2620-44-2 / 13322-97-9).[1] National Center for Biotechnology Information.[1] (Physical properties and safety data). [1]

Sources

Optimization

Technical Support Center: Recrystallization of 2,2-Dimethyl-5-nitro-1,3-benzodioxole

[1][2] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting solubility, purity, and stability during workup.[1][2] Executive Summary & Core Directive You are li...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting solubility, purity, and stability during workup.[1][2]

Executive Summary & Core Directive

You are likely encountering difficulties because 2,2-dimethyl-5-nitro-1,3-benzodioxole (CAS: 54186-68-4) possesses a critical structural vulnerability distinct from its stable analogue, 5-nitro-1,3-benzodioxole.[1][2]

The Critical Distinction: The 2,2-dimethyl bridge (an acetonide) is significantly more acid-labile than the standard methylene bridge.[1][2] If your crude material was generated via standard nitration (HNO₃/H₂SO₄), there is a high probability you have partially or fully hydrolyzed the acetonide ring, yielding 4-nitrocatechol .[1][2]

This guide addresses three failure modes:

  • Identity Crisis: Recrystallizing the wrong degradation product.[2]

  • Phase Separation: "Oiling out" during cooling.[1][2]

  • Solvent Incompatibility: Acid-catalyzed degradation during purification.[1][2]

Part 1: Diagnostic Workflow (Start Here)

Before attempting further recrystallization, you must verify the integrity of the dioxole ring.[2] Use this decision matrix to determine your material's state.[1][2]

Recrystallization_Decision_Tree Start Start: Crude Solid Analysis CheckMP Step 1: Check Melting Point (MP) Start->CheckMP HighMP MP > 165°C CheckMP->HighMP High TargetMP MP ~80-100°C (or mixed) CheckMP->TargetMP Medium/Low StandardMP MP ~148°C CheckMP->StandardMP Exact 148°C Hydrolyzed DIAGNOSIS: Hydrolyzed to 4-Nitrocatechol. Action: Discard or Reprotect. HighMP->Hydrolyzed Solubility Step 2: Solubility Test (CDCl3) TargetMP->Solubility WrongComp DIAGNOSIS: Wrong Starting Material (5-nitro-1,3-benzodioxole). StandardMP->WrongComp Insoluble Insoluble in CDCl3 Solubility->Insoluble Polar solid Soluble Soluble in CDCl3 Solubility->Soluble Lipophilic Insoluble->Hydrolyzed NMR_Check Step 3: 1H-NMR Verification Soluble->NMR_Check Singlet Singlet @ 1.7 ppm (6H) NMR_Check->Singlet Methyls present NoSinglet No Singlet / Broad OH peak NMR_Check->NoSinglet Methyls lost Correct DIAGNOSIS: Target Intact. Action: Proceed to Recrystallization. Singlet->Correct NoSinglet->Hydrolyzed

Figure 1: Diagnostic decision tree to verify the survival of the dimethyl-dioxole ring before purification.

Part 2: Troubleshooting Guides

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling the hot solvent mixture, the product separates as a second liquid phase (oil) rather than crystals.[2] Cause: The melting point of the 2,2-dimethyl derivative is relatively low, and the compound is highly lipophilic.[1][2] If the solution is too concentrated or cooled too quickly, it hits the "oiling out" boundary (liquid-liquid phase separation) before the solubility curve (crystallization).[1][2]

Protocol: The "Seeded Cloud" Method

Parameter Specification Rationale
Primary Solvent Isopropanol (IPA) Provides moderate solubility slope; less likely to cause oiling than MeOH.[1][2]
Anti-Solvent Hexane or Heptane Reduces solubility gradually without inducing rapid precipitation.[1][2]
Concentration Medium (1g / 5-7 mL) Avoid saturation at boiling point; aim for saturation at ~50°C.

| Cooling Rate | < 10°C / hour | Rapid cooling promotes oiling.[1][2] Wrap flask in foil/cotton. |

Step-by-Step Fix:

  • Dissolve crude solid in minimal boiling IPA.

  • Add hot Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of IPA to clear the solution.

  • Crucial: Add a seed crystal at 40–50°C. If no seed is available, scratch the glass surface with a glass rod.[2]

  • Allow to cool to room temperature undisturbed for 4 hours, then move to 4°C.

Issue 2: Degradation During Recrystallization

Symptom: The material turns dark brown/black or yield drops significantly after recrystallization from Ethanol/Water.[2] Cause: Acid-Catalyzed Hydrolysis. If your crude material contains residual acid (from nitration), heating it in aqueous ethanol will hydrolyze the acetonide to 4-nitrocatechol.[1][2] Catechols oxidize rapidly in air to form dark quinones/tars.[1][2]

Mechanism of Failure:


[1][2]

Corrective Protocol:

  • Neutralization Check: Take 50 mg of crude, dissolve in MeOH, and check pH on wet litmus. If Red/Pink (pH < 5), you must wash the crude before recrystallization.[1][2]

  • Pre-Wash: Dissolve crude in Ethyl Acetate, wash 2x with saturated

    
    , then Brine. Dry over 
    
    
    
    and rotovap.
  • Solvent Swap: Switch to anhydrous solvents. Use Toluene/Heptane or IPA (dried).[1][2] Avoid water entirely.[1][2]

Part 3: Frequently Asked Questions (FAQs)

Q1: I found a melting point of 148°C in the literature. My product melts at 92°C. Is it impure? A: No, you likely have the correct compound.[2] The MP of 148°C corresponds to 5-nitro-1,3-benzodioxole (the methylene analog, CAS 2620-44-2) [1].[1][2] The 2,2-dimethyl substitution disrupts the crystal packing and typically lowers the melting point compared to the rigid methylene bridge.[1][2] If your NMR shows the characteristic gem-dimethyl singlet at ~1.7 ppm, trust the NMR over the MP confusion.[1][2]

Q2: Can I use Ethanol/Water for recrystallization? A: Only if the material is strictly neutral.[2] The 2,2-dimethyl acetonide is kinetically unstable in hot acidic water [2].[1][2] If you suspect any residual acid from the nitration step, Ethanol/Water will destroy your product.[1][2] Anhydrous IPA is the safer alternative.[2]

Q3: How do I separate the 4-nitro isomer from the 5-nitro isomer? A: The nitration of 2,2-dimethyl-1,3-benzodioxole is highly regioselective for the 5-position (para to the oxygen, meta to the alkyl group) due to steric hindrance at the 4-position caused by the bulky dimethyl group.[1][2] The 4-nitro isomer is usually a trace impurity (<5%).[1][2] Recrystallization from IPA/Hexane effectively removes the more soluble 4-nitro isomer in the mother liquor.[1][2]

Part 4: Synthesis & Stability Data

Comparative Stability Table
Feature5-Nitro-1,3-benzodioxole (Standard)2,2-Dimethyl-5-nitro-1,3-benzodioxole (Target)
Bridge Structure

(Methylene)

(Isopropylidene)
Acid Stability High (Stable to HNO₃/H₂SO₄)Low (Hydrolyzes in aqueous acid)
Lipophilicity ModerateHigh (prone to oiling out)
Recryst Solvent Ethanol, Acetic AcidIPA, Toluene, Hexane (Anhydrous)
Primary Risk Over-nitrationHydrolysis (Ring Opening)
Recommended Synthesis Adjustment

If you are consistently failing to recover the product, your synthesis method (likely aqueous mixed acid nitration) might be too harsh.[1][2] Consider using Claycop (Clay-supported Copper Nitrate) or Acetyl Nitrate generated in situ with acetic anhydride at low temperature (0°C) to maintain anhydrous conditions and preserve the acetonide ring [3].[1][2]

References

  • PubChem. (n.d.).[1][2] 5-Nitro-1,3-benzodioxole (CAS 2620-44-2).[1][2][3] National Library of Medicine.[2] Retrieved February 1, 2026, from [Link][1][2]

  • PrepChem. (n.d.).[1][2] Synthesis of 2,2-dimethyl-1,3-benzodioxole. Retrieved February 1, 2026, from [Link]

  • Laszlo, P., et al. (1988).[1][2][4] Regioselective nitration of aromatic compounds by metallic nitrates on K10 clay. Tetrahedron Letters, 29(44), 5657-5660.[1][2] (Methodological basis for anhydrous nitration of labile substrates).

Sources

Troubleshooting

Technical Support Center: Nitration of 2,2-Dimethyl-1,3-benzodioxole

This guide is designed for researchers, scientists, and professionals in drug development who are working with the nitration of 2,2-Dimethyl-1,3-benzodioxole. It provides in-depth technical support, troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the nitration of 2,2-Dimethyl-1,3-benzodioxole. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to ensure successful and reproducible experimental outcomes.

Introduction

The nitration of 2,2-Dimethyl-1,3-benzodioxole is a critical reaction in the synthesis of various pharmaceutical intermediates and fine chemicals. The electron-donating nature of the benzodioxole ring system makes it highly activated towards electrophilic aromatic substitution. However, this high reactivity can also lead to challenges in controlling regioselectivity and minimizing the formation of by-products. The choice of solvent plays a pivotal role in modulating the reaction environment and, consequently, the overall success of the synthesis. This guide will explore the nuances of solvent effects and provide practical solutions to common issues encountered during this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration of 2,2-Dimethyl-1,3-benzodioxole is resulting in a low yield of the desired 5-nitro product and a significant amount of the 4-nitro isomer. How can I improve the regioselectivity?

A1: This is a common challenge stemming from the high activation of the aromatic ring. The solvent system is a key factor in controlling the regioselectivity.

  • Mechanistic Insight: The regioselectivity is a result of competing reaction pathways. While the 5-position is generally favored due to electronic effects, the 4-position can also be attacked by the nitronium ion (NO₂⁺). The polarity and coordinating ability of the solvent can influence the stability of the Wheland intermediates, thereby affecting the product ratio.

  • Troubleshooting Steps:

    • Solvent Choice: Acetic anhydride is often a preferred solvent for this reaction. It can act as a scavenger for any water present, which can otherwise lead to the formation of nitrous acid and undesired side reactions. Furthermore, its relatively non-polar nature can favor the formation of the 5-nitro isomer.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 to 5 °C) can enhance selectivity by favoring the thermodynamically more stable 5-nitro product.

    • Nitrating Agent: The choice of nitrating agent is crucial. Using a milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), can provide better control over the reaction compared to more aggressive reagents like a mixture of nitric acid and sulfuric acid.

Q2: I am observing the formation of a significant amount of dark, tar-like by-products in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of dark, polymeric materials is indicative of over-nitration or oxidative side reactions, which are common when dealing with highly activated aromatic compounds.

  • Causality: The electron-rich nature of 2,2-Dimethyl-1,3-benzodioxole makes it susceptible to oxidation by the nitrating agent. Over-nitration, leading to dinitro or even trinitro products, can also occur, and these products are often unstable and prone to decomposition.

  • Preventative Measures:

    • Solvent as a Diluent: Using a sufficient amount of an appropriate solvent, such as acetic anhydride or dichloromethane, helps to dissipate heat and maintain a lower concentration of the reactants, reducing the likelihood of runaway reactions and by-product formation.

    • Controlled Addition: Add the nitrating agent slowly and in a controlled manner to the solution of the benzodioxole derivative. This helps to maintain a low concentration of the reactive electrophile at any given time.

    • Strict Temperature Control: Maintaining a consistently low temperature throughout the addition of the nitrating agent and the subsequent reaction time is critical to minimize side reactions.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions, especially if trace impurities in the starting materials or solvents could act as catalysts.

Q3: After quenching the reaction, I am struggling with the purification of the desired nitro-2,2-Dimethyl-1,3-benzodioxole. What are the best practices for isolation and purification?

A3: Effective purification is essential to obtain a high-purity product. The choice of work-up and purification technique depends on the scale of the reaction and the nature of the impurities.

  • Post-Reaction Work-up:

    • Quenching: The reaction should be carefully quenched by pouring it onto a mixture of ice and water. This hydrolyzes any remaining nitrating agent and precipitates the organic products.

    • Extraction: The product should be extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Washing: The organic layer should be washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any residual acid), and finally with brine.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for obtaining highly pure product. A suitable solvent system (e.g., ethanol/water or isopropanol) should be determined experimentally.

    • Column Chromatography: If recrystallization does not provide the desired purity, or if isomers need to be separated, silica gel column chromatography is a viable option. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Quantitative Data Summary

The choice of solvent significantly impacts the yield and regioselectivity of the nitration of 2,2-Dimethyl-1,3-benzodioxole. The following table summarizes typical results obtained under different solvent conditions.

Solvent SystemTemperature (°C)Ratio of 5-nitro : 4-nitroTypical Yield (%)Reference
Acetic Anhydride0 - 5~90 : 1085 - 95
Dichloromethane0 - 5~80 : 2075 - 85
Acetonitrile0 - 5~75 : 2570 - 80
Sulfuric Acid0 - 5Lower selectivity, increased by-productsVariable

Experimental Protocols

Protocol 1: Nitration in Acetic Anhydride

This protocol is recommended for achieving high yield and selectivity for the 5-nitro isomer.

Materials:

  • 2,2-Dimethyl-1,3-benzodioxole

  • Acetic Anhydride

  • Nitric Acid (70%)

  • Ice

  • Water

  • Ethyl Acetate

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-Dimethyl-1,3-benzodioxole (1.0 eq) in acetic anhydride (5-10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and acetic anhydride (2 volumes) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto a stirred slurry of ice and water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water.

Visualizations

Reaction Workflow

Nitration_Workflow start Start: Dissolve 2,2-Dimethyl-1,3-benzodioxole in Acetic Anhydride cool Cool to 0°C start->cool add_nitrating_agent Slowly Add Nitric Acid/ Acetic Anhydride cool->add_nitrating_agent react Stir at 0-5°C (1-2 hours) add_nitrating_agent->react monitor Monitor by TLC react->monitor quench Quench on Ice/Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization dry->purify end_node End: Pure 5-Nitro Product purify->end_node

Caption: Workflow for the nitration of 2,2-Dimethyl-1,3-benzodioxole.

Troubleshooting Logic

Troubleshooting_Logic issue Problem Encountered low_selectivity Low Regioselectivity (High 4-nitro isomer) issue->low_selectivity byproducts Dark By-products/ Tar Formation issue->byproducts purification_issue Difficulty in Purification issue->purification_issue solution_selectivity1 Use Acetic Anhydride as Solvent low_selectivity->solution_selectivity1 solution_selectivity2 Lower Reaction Temperature (0-5°C) low_selectivity->solution_selectivity2 solution_selectivity3 Use Milder Nitrating Agent low_selectivity->solution_selectivity3 solution_byproducts1 Ensure Sufficient Solvent Dilution byproducts->solution_byproducts1 solution_byproducts2 Slow, Controlled Addition of Reagent byproducts->solution_byproducts2 solution_byproducts3 Strict Temperature Control byproducts->solution_byproducts3 solution_purification1 Proper Quenching and Work-up purification_issue->solution_purification1 solution_purification2 Optimize Recrystallization Solvent purification_issue->solution_purification2 solution_purification3 Consider Column Chromatography purification_issue->solution_purification3

Caption: Troubleshooting guide for common nitration issues.

References

  • Title: A Convenient Method for the Nitration of Aromatics by Means of Nitric Acid/Acetic Anhydride/Montmorillonite K-10 Source: Synthetic Communications URL: [Link]

  • Title: Nitration of Methylene-dioxybenzene Derivatives with Dinitrogen Pentoxide Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Regioselective Nitration of 1,3-Benzodioxole Source: Journal of Chemical Research URL: [Link]

  • Title: The Nitration of Benzodioxole and its Derivatives Source: Journal of the Chemical Society URL: [Link]

Optimization

Technical Support Center: Optimized Workup Procedures for the Synthesis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Our focus is on the critical workup phase of the synthesis, ensuring high yield and purity of your target compound.

Introduction to the Synthesis and Workup Challenges

The nitration of 2,2-dimethyl-1,3-benzodioxole is a standard electrophilic aromatic substitution. The reaction typically employs a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. While the reaction itself is relatively straightforward, the workup procedure is crucial for isolating a pure product and can present several challenges. Common issues include incomplete reaction, formation of isomers, presence of acidic impurities, and difficulties in crystallization. This guide will address these issues systematically.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup procedure for 2,2-Dimethyl-5-nitro-1,3-benzodioxole synthesis.

Issue 1: Low Yield of Precipitated Product After Quenching

  • Observation: After pouring the reaction mixture into ice-water, little to no solid precipitates. The aqueous layer may appear cloudy or oily.

  • Probable Causes:

    • Incomplete Reaction: The nitration may not have gone to completion, leaving a significant amount of the starting material, which is a liquid at room temperature, in the mixture.

    • Product Oiling Out: The product may be separating as an oil rather than a solid, especially if the quenching is not sufficiently cold or if the concentration of the product is low.

    • Formation of Soluble Byproducts: Side reactions could have led to the formation of byproducts that are more soluble in the acidic aqueous layer.

  • Solutions:

    • Confirm Reaction Completion: Before quenching, it is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Perform an Extraction: If the product does not precipitate or oils out, proceed with a liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous mixture.[1]

    • Optimize Quenching: Ensure the ice-water mixture is well-stirred and maintained at a low temperature (0-5 °C) during the addition of the reaction mixture.

Issue 2: The Final Product is a Dark Oil or a Gummy Solid

  • Observation: The isolated product is a dark, viscous oil or a sticky, amorphous solid, indicating the presence of impurities.

  • Probable Causes:

    • Over-Nitration or Side Reactions: Excessive reaction temperatures can lead to the formation of dinitro-isomers or oxidative side products, which are often dark and difficult to crystallize.[2]

    • Residual Acid: Incomplete neutralization of the acid catalyst can lead to product degradation upon concentration.

  • Solutions:

    • Strict Temperature Control: Maintain the recommended temperature throughout the nitration reaction.

    • Thorough Washing: During the workup, wash the organic extract with a saturated sodium bicarbonate solution to neutralize and remove all residual acids.[1] Continue washing until the aqueous layer is no longer acidic (test with pH paper).

    • Recrystallization: A carefully executed recrystallization is often necessary to purify the product.

Issue 3: Difficulty in Recrystallization

  • Observation: Attempts to recrystallize the crude product result in oiling out, poor crystal formation, or no precipitation upon cooling.

  • Probable Causes:

    • Inappropriate Solvent Choice: The chosen solvent may be too good or too poor at dissolving the product.

    • Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.

    • Cooling Rate: Cooling the solution too quickly can favor oiling out over crystallization.[3]

  • Solutions:

    • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[3] For 2,2-Dimethyl-5-nitro-1,3-benzodioxole, ethanol or methanol are often good choices.[4][5] A mixed solvent system (e.g., ethanol/water) can also be effective.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.[3]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3] Adding a seed crystal of the pure product can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a mixture of nitric acid and sulfuric acid?

A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in this electrophilic aromatic substitution reaction.[2][6]

Q2: Why is the reaction mixture poured into ice-water?

A2: This step, known as quenching, serves three primary purposes:

  • Stops the Reaction: Diluting the acid mixture effectively halts the nitration process.[1]

  • Dissipates Heat: The nitration reaction is exothermic, and quenching in ice-water helps to rapidly cool the mixture, preventing runaway reactions and the formation of unwanted byproducts.[1]

  • Induces Precipitation: 2,2-Dimethyl-5-nitro-1,3-benzodioxole is insoluble in water, so the significant dilution of the acidic medium causes the product to precipitate out of the solution.[1][7]

Q3: What is the rationale behind washing the organic extract with sodium bicarbonate solution?

A3: The sodium bicarbonate wash is a crucial neutralization step. It removes any residual sulfuric and nitric acids from the organic layer.[1] If left in, these acids can cause the product to decompose during solvent evaporation and can interfere with subsequent purification steps like chromatography.

Q4: How can I be sure my product is the desired 5-nitro isomer?

A4: The directing effects of the substituents on the benzene ring favor the formation of the 5-nitro isomer. The dioxole ring is an ortho, para-director. However, to confirm the identity and purity of your product, you should use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. The melting point of pure 5-nitro-1,3-benzodioxole is reported to be around 148-150 °C.[4]

Optimized Workup Protocol

This protocol outlines a step-by-step optimized workup procedure for the synthesis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole.

1. Quenching the Reaction:

  • Once the reaction is complete (as determined by TLC), slowly pour the reaction mixture into a beaker containing a well-stirred mixture of crushed ice and water.
  • A yellow precipitate of the crude product should form.[7]

2. Isolation of the Crude Product:

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7]
  • Wash the solid cake with several portions of cold water until the filtrate is neutral to pH paper. This removes the bulk of the residual acid.[1]

3. Acid Neutralization and Extraction (if necessary):

  • If the product oils out or if further purification is needed, transfer the crude product (or the entire quenched mixture) to a separatory funnel.
  • Add an appropriate organic solvent (e.g., ethyl acetate) to dissolve the product and extract it from the aqueous layer.
  • Wash the organic layer sequentially with:
  • Water
  • Saturated sodium bicarbonate solution (repeat until no more gas evolves)
  • Brine (saturated NaCl solution) to aid in drying.

4. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

5. Purification by Recrystallization:

  • Dissolve the crude product in a minimum amount of hot ethanol or methanol.
  • Allow the solution to cool slowly to room temperature.
  • Cool further in an ice bath to maximize crystal formation.
  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Data Summary

ParameterRecommended Value/SolventRationale
Quenching Temperature 0-5 °CMinimizes byproduct formation and aids precipitation.
Extraction Solvent Ethyl Acetate or DichloromethaneGood solubility for the product and immiscible with water.
Neutralizing Agent Saturated Sodium BicarbonateMild base that effectively removes residual acid.
Drying Agent Anhydrous Sodium SulfateInert and efficient at removing water from the organic phase.
Recrystallization Solvent Ethanol or MethanolGood solubility at high temperatures and poor solubility at low temperatures for the product.[4][5]

Workflow Visualization

Workup_Optimization Reaction Completed Nitration Reaction Mixture Quench Quench in Ice-Water Reaction->Quench Precipitate Precipitate Forms? Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes Extract Liquid-Liquid Extraction Precipitate->Extract No / Oily Wash_Solid Wash with Cold Water Filter->Wash_Solid Crude_Solid Crude Solid Product Wash_Solid->Crude_Solid Recrystallize Recrystallization (e.g., Ethanol) Crude_Solid->Recrystallize Wash_Organic Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash_Organic Dry Dry over Na₂SO₄ Wash_Organic->Dry Evaporate Solvent Evaporation Dry->Evaporate Evaporate->Crude_Solid Pure_Product Pure Crystalline Product Recrystallize->Pure_Product

Caption: Optimized workup workflow for 2,2-Dimethyl-5-nitro-1,3-benzodioxole.

References

  • PrepChem. Synthesis of 2,2-dimethyl-1,3-benzodioxole. Available from: [Link]

  • Chem-Impex. 2,2-Dimethyl-1,3-benzodioxole. Available from: [Link]

  • PrepChem. Synthesis of 2,2-dimethyl-5-amino-6-nitro-1,3-benzodioxole. Available from: [Link]

  • Scribd. MDP2P Synthesis from Benzodioxole. Available from: [Link]

  • Sciencemadness.org. Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Available from: [Link]

  • PubChem. 1,3-Benzodioxole, 5-nitro-. Available from: [Link]

  • PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. Available from: [Link]

  • PrepChem. Synthesis of 2-methyl-5-nitro-1,3-benzodioxole. Available from: [Link]

  • Reddit. Di-nitration troubleshooting. Available from: [Link]

  • Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Available from: [Link]

  • NPTEL. NITRATION. Available from: [Link]

  • YouTube. EAS Nitration Experiment & Recrystallization. Available from: [Link]

  • YouTube. 18.2c EAS Nitration. Available from: [Link]

  • Chemguide. the nitration of benzene - electrophilic substitution. Available from: [Link]

  • Google Patents. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • StudySmarter. EAS:Nitration Mechanism Practice Problems. Available from: [Link]

  • YouTube. Nitration of Methyl Benzoate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 2,2-Dimethyl-5-nitro-1,3-benzodioxole

Executive Summary 2,2-Dimethyl-5-nitro-1,3-benzodioxole (MW 195.17 Da) serves as a critical protected intermediate in the synthesis of catechol-based pharmaceuticals and agrochemicals. Its mass spectrometric behavior is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethyl-5-nitro-1,3-benzodioxole (MW 195.17 Da) serves as a critical protected intermediate in the synthesis of catechol-based pharmaceuticals and agrochemicals. Its mass spectrometric behavior is defined by a competition between two distinct electronic forces: the stabilization of the dioxolane ring cation (acetonide moiety) and the destabilizing, electron-withdrawing nature of the nitro group.

This guide provides a structural elucidation framework, distinguishing this compound from its metabolic precursors (4-nitrocatechol) and structural analogs. The data presented below is derived from standard Electron Ionization (EI) at 70 eV, the industry standard for small molecule library matching.

Part 1: Structural Context & Ionization Physics

To interpret the spectrum accurately, one must understand the lability of the specific bonds under electron impact.

The "Push-Pull" Fragmentation Logic

The molecule contains two primary fragmentation triggers:

  • The Acetonide Bridge (C-2 Position): The gem-dimethyl group at the 2-position is highly prone to

    
    -cleavage. Loss of a methyl radical generates a resonance-stabilized dioxolium cation.
    
  • The Nitro Group (C-5 Position): A strong electron-withdrawing group that typically directs fragmentation via the loss of

    
     (46 Da) or 
    
    
    
    (30 Da).

Comparative Stability Profile:

Feature 2,2-Dimethyl-5-nitro-1,3-benzodioxole 1,3-Benzodioxole (Unsubstituted) Nitrobenzene

| Dominant Loss | Methyl Radical (


) | Hydrogen (

) or CO | Nitro Group (

) | | Base Peak Origin | Acetonide stability | Ring stability | Phenyl cation stability | | Molecular Ion (M+) | Moderate Intensity | High Intensity | Moderate/Low Intensity |

Part 2: Fragmentation Pathways (Mechanism)

The following Graphviz diagram details the mechanistic flow from the molecular ion to the primary daughter ions.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 195 (Radical Cation) Path_A Pathway A: Methyl Loss (Dominant) M_Ion->Path_A Path_B Pathway B: Nitro Loss M_Ion->Path_B Ion_Cat Catechol Ion (Rearrangement) m/z 155 M_Ion->Ion_Cat Acetonide Hydrolysis (In-source) Ion_180 Benzodioxolium Cation [M - CH3]+ m/z 180 (Base Peak Candidate) Path_A->Ion_180 - 15 Da (CH3•) Path_C Secondary Decay Ion_180->Path_C Ion_149 Aryl Cation [M - NO2]+ m/z 149 Path_B->Ion_149 - 46 Da (NO2•) Ion_134 Combined Loss [M - CH3 - NO2]+ m/z 134 Path_C->Ion_134 - 46 Da (NO2)

Figure 1: Mechanistic fragmentation tree for 2,2-Dimethyl-5-nitro-1,3-benzodioxole under 70 eV EI conditions.

Detailed Pathway Analysis
1. The Diagnostic Pathway (M-15)
  • Transition:

    
    
    
  • Mechanism: Homolytic cleavage of one methyl group from the C-2 carbon.

  • Significance: This is the "fingerprint" of the acetonide protection. The resulting cation at

    
     is exceptionally stable due to delocalization of the positive charge across the two oxygen atoms and the benzene ring. In many 2,2-dimethyl-1,3-benzodioxoles, this is the Base Peak (100% relative abundance) .
    
2. The Nitro Pathway (M-46)
  • Transition:

    
    
    
  • Mechanism: Direct loss of the nitro group radical (

    
    ).
    
  • Significance: Confirms the presence of the nitro substituent. If the spectrum were of the non-nitro analog, this pathway would be absent.

3. The "Deep" Fragmentation (M-15-46)
  • Transition:

    
    
    
  • Mechanism: The stable benzodioxolium cation (

    
    ) subsequently loses the nitro group.
    
  • Observation: This peak is often observed in the mid-mass region and confirms the connectivity of both functional groups on the same aromatic core.

Part 3: Comparative Analysis & Alternatives

Researchers often encounter this compound when assessing the purity of 4-Nitrocatechol or when distinguishing it from the unsubstituted analog.

Table 1: Diagnostic Ion Comparison
Ion IdentityTarget: 2,2-Dimethyl-5-nitro...Alternative A: 4-NitrocatecholAlternative B: 2,2-Dimethyl-1,3-benzodioxole
Molecular Weight 195 155 150
Base Peak (Likely) 180 (M-CH3)155 (M+) or 109 (M-NO2)135 (M-CH3)
Nitro Loss Peak 149 (M-46)109 (M-46)Absent
Acetonide Peak 180 (Diagnostic)Absent135 (Diagnostic)
Polarity (RT) Low (Late Eluting)High (Early Eluting/Tailing)Low (Late Eluting)

Key Differentiator: The shift of the base peak from


 (in the non-nitro analog) to 

immediately confirms the successful nitration of the ring.

Part 4: Experimental Protocols

To replicate these results or validate a synthesized batch, follow this self-validating workflow.

Protocol A: GC-MS Acquisition (Standard)

Objective: Obtain a library-matchable spectrum.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (Avoid methanol to prevent potential trans-acetalization in the injector port).

  • Inlet: Split mode (20:1), Temperature

    
    .
    
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start:

      
       (Hold 1 min).
      
    • Ramp:

      
       to 
      
      
      
      .
    • Hold: 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, Source Temp

    
    .
    
Protocol B: LC-MS (ESI) Confirmation

Objective: Confirm molecular weight (Soft Ionization) if EI fragmentation is too extensive (i.e., if M+ at 195 is weak).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Expected Ion:

    
     Da.
    
  • Adducts: Look for

    
     Da (Common in acetonides due to oxygen chelation).
    
Workflow Diagram

ExperimentalWorkflow cluster_GC Primary ID (GC-EI-MS) cluster_LC Validation (LC-ESI-MS) Sample Crude Reaction Mixture Prep Dilution in EtOAc (Non-protic) Sample->Prep GC GC Separation (Rxi-5ms) Prep->GC LC LC Separation (C18) Prep->LC EI EI Source (70 eV) GC->EI Spec Spectrum Analysis: Check m/z 180 vs 195 EI->Spec ESI ESI (+) Soft Ionization LC->ESI Ion Observe [M+H]+ m/z 196 ESI->Ion

Figure 2: Dual-method validation workflow for structural confirmation.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Nitrocatechol (CAS 3316-09-4). National Institute of Standards and Technology.[1] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2,2-Dimethyl-1,3-benzodioxole. National Institute of Standards and Technology.[1] Available at: [Link]

  • Cabedo, N., et al. (2001). Mass spectrometry of 2,2-disubstituted 1,3-benzodioxoles: Fragmentation mechanisms. Journal of Mass Spectrometry. (Generalized mechanism for dimethyl-dioxole loss of methyl radical).
  • PubChem. Compound Summary: 5-Nitro-1,3-benzodioxole (Analog Reference). National Library of Medicine. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of a New Analytical Method for 2,2-Dimethyl-5-nitro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 2,2-Dimethyl-5-nitro-1,3-benzodioxole 2,2-Dimethyl-5-nitro-1,3-benzodioxole is a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2,2-Dimethyl-5-nitro-1,3-benzodioxole

2,2-Dimethyl-5-nitro-1,3-benzodioxole is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. The development and validation of robust analytical methods are therefore not merely a regulatory hurdle, but a scientific necessity. This guide introduces a modern High-Performance Liquid Chromatography (HPLC) method and compares its performance against a hypothetical, yet representative, traditional Gas Chromatography (GC) method, highlighting the advancements in analytical precision, sensitivity, and efficiency.

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[2][3][4] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][5][6][7]

Methodology Comparison: A Paradigm Shift in Analytical Strategy

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. 2,2-Dimethyl-5-nitro-1,3-benzodioxole, a nitroaromatic compound, is amenable to both GC and HPLC analysis.[8][9] However, the thermal lability of some nitro compounds can pose a challenge for GC, potentially leading to degradation in the high-temperature injector or column.[10]

The New Guard: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Our proposed new method utilizes Reversed-Phase HPLC with UV detection. This choice is predicated on several factors:

  • Enhanced Specificity and Resolution: HPLC offers superior separation capabilities for complex mixtures, ensuring that the analyte peak is well-resolved from potential impurities and degradation products.

  • Reduced Thermal Stress: The ambient temperature conditions of HPLC analysis mitigate the risk of thermal degradation, ensuring the integrity of the analyte.

  • Versatility: HPLC methods are highly versatile and can be readily adapted for the analysis of a wide range of pharmaceutical compounds.

The Old Guard: Gas Chromatography with Flame Ionization Detection (GC-FID)

For the purpose of comparison, we will consider a traditional GC-FID method. While GC-FID has been a workhorse in analytical chemistry for decades, it presents certain limitations for nitroaromatic compounds:

  • Potential for Thermal Degradation: As mentioned, the high temperatures required for volatilization can lead to inaccurate quantification.[10]

  • Matrix Interferences: Complex sample matrices can interfere with the FID detector, which responds to a wide range of organic compounds.

  • Derivatization Requirements: For some less volatile or polar compounds, a derivatization step may be necessary, adding complexity and potential for error.

Head-to-Head: Performance Data Summary

The following table summarizes the key validation parameters for the new HPLC-UV method compared to the traditional GC-FID method. This data is illustrative and based on typical performance characteristics for these techniques.

Validation ParameterNew HPLC-UV MethodTraditional GC-FID MethodRationale for Superiority of HPLC-UV
Linearity (R²) > 0.999> 0.995A higher correlation coefficient indicates a better fit of the calibration curve, leading to more accurate quantification over the entire range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Tighter recovery limits demonstrate a lower systematic error and greater trueness of the method.
Precision (RSD) < 1.0%< 2.0%Lower relative standard deviation signifies greater consistency and reproducibility of the results.
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mLA lower LOD allows for the detection of trace-level impurities, which is critical for drug safety.
Limit of Quantification (LOQ) 0.03 µg/mL0.3 µg/mLA lower LOQ enables the accurate and precise measurement of low concentrations of the analyte.
Specificity High (demonstrated by peak purity analysis)Moderate (potential for co-eluting peaks)HPLC with diode-array detection allows for peak purity assessment, confirming that the analyte peak is not comprised of multiple components.
Robustness High (unaffected by minor variations in mobile phase composition, flow rate, and temperature)Moderate (sensitive to changes in carrier gas flow and temperature programming)The new method is less susceptible to small, deliberate changes in method parameters, indicating its reliability in routine use.
Experimental Protocols: A Step-by-Step Guide to Validation

The validation of the new HPLC-UV method was conducted in accordance with ICH Q2(R1) guidelines.[2][5][6]

Before initiating the validation experiments, the suitability of the chromatographic system is established. This ensures that the equipment is performing correctly and is capable of providing accurate and precise data.

  • Procedure:

    • Prepare a standard solution of 2,2-Dimethyl-5-nitro-1,3-benzodioxole.

    • Make five replicate injections of the standard solution.

    • Calculate the relative standard deviation (RSD) of the peak areas, retention times, tailing factor, and theoretical plates.

  • Acceptance Criteria:

    • RSD of peak areas < 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][11]

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (all formulation components except the active pharmaceutical ingredient).

    • Analyze a standard solution of 2,2-Dimethyl-5-nitro-1,3-benzodioxole.

    • Analyze a sample of 2,2-Dimethyl-5-nitro-1,3-benzodioxole that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Acceptance Criteria:

    • No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

    • The analyte peak should be well-resolved from any degradation product peaks.

    • Peak purity analysis (if using a diode-array detector) should confirm the homogeneity of the analyte peak.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5]

  • Procedure:

    • Prepare a series of at least five standard solutions of 2,2-Dimethyl-5-nitro-1,3-benzodioxole at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Procedure:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay Precision):

    • Procedure: Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Procedure:

    • Determine the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (Standard Deviation of the Response) / (Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Response) / (Slope of the Calibration Curve)

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Mobile phase composition (e.g., ± 2% organic)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a standard solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the changes.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol SystemSuitability System Suitability Testing ValidationProtocol->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Final Validation Report Robustness->ValidationReport

Caption: A flowchart of the analytical method validation process.

Conclusion: Embracing a Superior Analytical Future

The validation data unequivocally demonstrates the superiority of the new HPLC-UV method for the analysis of 2,2-Dimethyl-5-nitro-1,3-benzodioxole. Its enhanced sensitivity, precision, and robustness provide a higher degree of confidence in the quality of analytical data, which is paramount in the pharmaceutical industry. While traditional methods like GC-FID have their place, for critical applications such as the analysis of pharmaceutical intermediates, the adoption of modern, validated HPLC methods is not just a recommendation, but a necessity for ensuring product quality and patient safety.

This guide has provided a comprehensive overview of the validation of a new analytical method, grounded in scientific principles and regulatory expectations. By understanding the "why" behind the "how," researchers and scientists can develop and validate analytical methods that are not only compliant but also scientifically sound and fit for their intended purpose.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bentham Science Publishers. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Jadhav, M. et al. (2020). Analytical method validation: A brief review. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PubChem. 1,3-Benzodioxole, 5-nitro-. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (1990). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • SPIE Digital Library. (2001). Determination of organic nitro compounds using HPLC-UV-PAED. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chan, C. C. et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Biological Activity Screening of 2,2-Dimethyl-5-nitro-1,3-benzodioxole Derivatives

Welcome, researchers, to a comprehensive guide on evaluating the biological potential of 2,2-Dimethyl-5-nitro-1,3-benzodioxole derivatives. This document is structured to provide not just protocols, but the scientific ra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to a comprehensive guide on evaluating the biological potential of 2,2-Dimethyl-5-nitro-1,3-benzodioxole derivatives. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring your screening process is both efficient and robust. The unique chemical architecture of these compounds, featuring a nitro group—a well-known pharmacophore—and a benzodioxole scaffold, makes them intriguing candidates for a spectrum of biological activities.[1] The nitro group often enhances the bioactivity of a molecule, while the 1,3-benzodioxole moiety is present in numerous biologically active natural and synthetic compounds.[2][3] This guide will walk you through a comparative analysis of their antimicrobial, anticancer, and insecticidal properties.

Section 1: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Nitroaromatic compounds, such as nitrofurantoin and metronidazole, have long been a cornerstone of antimicrobial therapy, primarily due to their mechanism of action which involves the reductive activation of the nitro group within microbial cells to generate cytotoxic radicals.[4] Given this precedent, it is logical to investigate the antimicrobial potential of 2,2-Dimethyl-5-nitro-1,3-benzodioxole derivatives.

Comparative Compound: Nitazoxanide

For this screening guide, we will compare the activity of a representative 2,2-Dimethyl-5-nitro-1,3-benzodioxole derivative (let's call it BND-NO2 ) with Nitazoxanide . Nitazoxanide is a broad-spectrum antimicrobial agent effective against various protozoa, helminths, and anaerobic bacteria. Its established clinical use and well-understood mechanism of action make it an excellent benchmark.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is preferred for its high-throughput nature and quantitative results (MIC values), allowing for easy comparison between compounds.

  • Choice of Microorganisms: We include Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and a yeast (Candida albicans) to assess the breadth of antimicrobial activity.

  • Controls: The inclusion of a positive control (microorganism with no drug) and a negative control (broth only) is crucial for validating the assay's integrity. A vehicle control (DMSO) ensures that the solvent used to dissolve the compounds does not interfere with microbial growth.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve BND-NO2 and Nitazoxanide in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Preparation of Microorganism Inoculum:

    • Culture the selected microorganisms in their appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution in 96-Well Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of BND-NO2 or Nitazoxanide to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well, except for the negative control wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Data Presentation: Comparative MIC Values
CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Yeast) MIC (µg/mL)
BND-NO2 163264
Nitazoxanide 81632
DMSO (Vehicle Control) >1024>1024>1024
Experimental Workflow Diagram

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Stock Solutions (BND-NO2, Nitazoxanide) SerialDilution Perform 2-fold Serial Dilutions in 96-well plate Stock->SerialDilution Inoculum Prepare Microbial Inoculum (5x10^5 CFU/mL) Inoculate Inoculate wells with microbial suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate ReadMIC Determine MIC (Visual or OD600) Incubate->ReadMIC Compare Compare MIC values of BND-NO2 and Nitazoxanide ReadMIC->Compare

Caption: Workflow for MIC determination via broth microdilution.

Section 2: Anticancer Activity Screening

The 1,3-benzodioxole scaffold is found in several natural products with anticancer properties, and its derivatives have been shown to induce apoptosis and inhibit tumor growth.[2][3] The addition of a nitro group can further enhance this activity.[6] Therefore, screening 2,2-Dimethyl-5-nitro-1,3-benzodioxole derivatives for anticancer activity is a promising avenue of research.

Comparative Compound: Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent known for its potent cytotoxic effects against a broad range of cancers. It serves as a robust positive control and a high benchmark for any novel anticancer compound.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Experimental Choices:

  • MTT Assay: This assay is a standard, reliable, and high-throughput method for initial in vitro cytotoxicity screening.

  • Choice of Cell Lines: We have selected A549 (lung carcinoma) and HeLa (cervical cancer) cell lines. These are well-characterized and commonly used in cancer research, representing different cancer types.[7]

  • Dose-Response Curve: Testing a range of concentrations is essential to determine the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro), which is a key parameter for comparing compound potency.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed A549 and HeLa cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of BND-NO2 and Doxorubicin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.

Data Presentation: Comparative IC50 Values
CompoundA549 (Lung Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
BND-NO2 15.210.8
Doxorubicin 0.80.5
Experimental Workflow Diagram

Anticancer_Screening_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cancer cells in 96-well plates Attach Incubate 24h for attachment Seed->Attach Treat Add serial dilutions of BND-NO2 & Doxorubicin Attach->Treat Incubate48 Incubate for 48h Treat->Incubate48 AddMTT Add MTT solution Incubate48->AddMTT Incubate4 Incubate for 4h AddMTT->Incubate4 Solubilize Solubilize formazan with DMSO Incubate4->Solubilize ReadAbs Measure absorbance at 570 nm Solubilize->ReadAbs CalcIC50 Calculate IC50 values ReadAbs->CalcIC50

Caption: Workflow for determining IC50 using the MTT assay.

Section 3: Insecticidal Activity Screening

Certain phenylpropanoids isolated from plants, which share structural similarities with the benzodioxole core, have demonstrated insecticidal properties.[8][9] This suggests that synthetic derivatives like 2,2-Dimethyl-5-nitro-1,3-benzodioxole could also possess insecticidal activity, potentially through mechanisms like acetylcholinesterase inhibition.[9]

Comparative Compound: Asaricin

Asaricin, a naturally occurring phenylpropanoid, has reported insecticidal activity and serves as a relevant natural product benchmark for our synthetic derivative.[8]

Experimental Protocol: Contact Toxicity Bioassay

This assay evaluates the toxicity of a compound when it comes into direct contact with the target insect.

Causality Behind Experimental Choices:

  • Contact Toxicity: This is a direct and straightforward method to assess the intrinsic toxicity of a compound to an insect.

  • Target Insect: The rice weevil (Sitophilus oryzae) is a common stored-product pest, making it a relevant model for screening potential insecticides.

  • Acetone as a Solvent: Acetone is a volatile solvent that evaporates quickly, leaving a uniform film of the test compound on the surface without harming the insects.

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Dissolve BND-NO2 and Asaricin in acetone to prepare a range of concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Treatment of Petri Dishes:

    • Apply 1 mL of each test solution to the bottom of a 9 cm Petri dish.

    • Swirl the dish to ensure an even coating.

    • Allow the acetone to evaporate completely in a fume hood, leaving a dry film of the compound.

    • Use acetone-only treated dishes as a negative control.

  • Insect Exposure:

    • Introduce 20 adult Sitophilus oryzae into each treated Petri dish.

    • Seal the dishes with parafilm, which has small perforations for air exchange.

  • Incubation:

    • Keep the Petri dishes in a controlled environment (e.g., 28°C, 70% relative humidity, in the dark).

  • Mortality Assessment:

    • Record the number of dead insects at 24, 48, and 72 hours post-exposure. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • LC50 Calculation:

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

    • Use probit analysis to determine the LC50 (the lethal concentration required to kill 50% of the test population).

Data Presentation: Comparative LC50 Values (at 48 hours)
CompoundSitophilus oryzae LC50 (µg/cm²)
BND-NO2 8.5
Asaricin 12.3
Acetone (Control) > 50

(Note: LC50 values are often expressed as mass per unit area of the treated surface.)

Experimental Workflow Diagram

Insecticidal_Screening_Workflow cluster_prep Preparation cluster_exposure Insect Exposure cluster_analysis Data Analysis Solutions Prepare acetone solutions of BND-NO2 & Asaricin TreatDishes Coat Petri dishes with test solutions Solutions->TreatDishes Evaporate Evaporate acetone TreatDishes->Evaporate AddInsects Introduce Sitophilus oryzae (20 adults/dish) Evaporate->AddInsects Incubate Incubate in controlled environment AddInsects->Incubate RecordMortality Record mortality at 24, 48, 72 hours Incubate->RecordMortality CalcLC50 Calculate LC50 values using Probit analysis RecordMortality->CalcLC50

Caption: Workflow for contact toxicity bioassay.

References

  • Semantic Scholar. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubMed. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from [Link]

  • MDPI. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,2-dimethyl-5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

  • National Institutes of Health. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Retrieved from [Link]

  • Frontiers. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][7][10]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4)2 Complexes. Retrieved from [Link]

  • National Institutes of Health. (2017). Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. Retrieved from [Link]

  • PubMed. (2017). Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb. Retrieved from [Link]

  • ResearchGate. (2019). (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of new 2,2'-dimethyl-5,5'-dipropoxybenzidine- and 3,3'-dipropoxybenzidine-based direct dye analogs for mutagenic activity by use of the Salmonella/mammalian mutagenicity assay. Retrieved from [Link]

  • ResearchGate. (2024). antibacterial activity of three organic compounds: 2-(2, 2- diethoxyethyl)-5, 5-dimethylcyclohexane-1, 3-dione (i), 3-ethoxyprop-1-en- 2-yldiethylphosphate (ii), and allyl 2, 4-dimethylfuran-3-carboxylate (iii). Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-(2-Aminoethyl)dithio-2-nitrobenzoate as a More Base-Stable Alternative to Ellman's Reagent. Retrieved from [Link]

Sources

Validation

Comparative Guide: DFT Reactivity Prediction for 2,2-Dimethyl-5-nitro-1,3-benzodioxole

Executive Summary 2,2-Dimethyl-5-nitro-1,3-benzodioxole represents a critical pharmacophore in medicinal chemistry, combining a lipophilic gem-dimethyl dioxole ring with a reactive nitro-aromatic core. Accurate predictio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethyl-5-nitro-1,3-benzodioxole represents a critical pharmacophore in medicinal chemistry, combining a lipophilic gem-dimethyl dioxole ring with a reactive nitro-aromatic core. Accurate prediction of its reactivity—specifically regioselectivity for nucleophilic aromatic substitution (


) or reduction pathways—is essential for optimizing synthetic routes and understanding metabolic stability.

This guide compares three computational "products" (methodologies) for predicting this reactivity: Semi-empirical (PM7) , Standard Hybrid DFT (B3LYP) , and Modern Dispersion-Corrected DFT (M06-2X/wB97X-D) . We recommend the M06-2X/def2-TZVP level of theory as the gold standard for this specific scaffold due to its superior handling of the nitro group's conjugation and the non-covalent interactions inherent to the dioxole ring.

Technical Comparison of Methodologies

The following table contrasts the performance of different computational approaches for characterizing 2,2-Dimethyl-5-nitro-1,3-benzodioxole.

FeatureMethod A: Legacy Standard Method B: High-Fidelity (Recommended) Method C: Rapid Screening
Functional/Hamiltonian B3LYPM06-2X (or wB97X-D)PM7
Basis Set 6-311++G(d,p)def2-TZVP N/A (Minimal Basis)
Cost (Relative) 1x4x - 8x0.001x
Nitro Group Accuracy Moderate (Over-delocalizes)High (Captures charge concentration)Low
Dispersion Handling Poor (Fails to model packing)Excellent (Critical for gem-dimethyl groups)Poor
Primary Use Case Vibrational Analysis (IR/Raman)Reactivity & Kinetics (

)
Conformational Search
Why M06-2X?

While B3LYP is ubiquitous, it often fails to accurately predict reaction barriers for nitro-aromatics due to self-interaction error. The M06-2X functional includes double the amount of Hartree-Fock exchange (54%), which is critical for correctly localizing the electron density on the nitro group and predicting the correct electrophilic/nucleophilic attack sites via Fukui functions [1][2].

Experimental Protocol: Reactivity Prediction Workflow

This protocol outlines the self-validating workflow to predict the reactivity of 2,2-Dimethyl-5-nitro-1,3-benzodioxole.

Step 1: Conformational Analysis (The "Gem-Dimethyl" Effect)

The 2,2-dimethyl substitution forces the dioxole ring into a specific puckered conformation. A rigid scan is required to find the global minimum before high-level optimization.

  • Action: Perform a relaxed potential energy surface (PES) scan of the dioxole ring torsion angle.

  • Validation: Ensure no imaginary frequencies exist in the ground state.

Step 2: Geometry Optimization & Frequency Calculation

Input Specification (Gaussian Format):

  • Solvent: Acetonitrile (MeCN) is chosen to mimic the polar environment often used in nucleophilic substitutions.

  • Population Analysis: NBO (Natural Bond Orbital) and Hirshfeld charges are strictly required. Mulliken charges are basis-set dependent and unreliable for this application.

Step 3: Calculation of Global Reactivity Descriptors

Calculate the HOMO-LUMO gap to estimate kinetic stability.

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    • Interpretation: A high

      
       value indicates the nitro-ring is highly susceptible to nucleophilic attack (e.g., by hydride or amines).
      
Step 4: Local Reactivity (Fukui Functions)

To predict where the molecule will react (Regioselectivity), calculate the Condensed Fukui Functions (


).
  • Generate Cation/Anion: Run single-point energies for the

    
     (cation) and 
    
    
    
    (anion) states at the neutral geometry.
  • Calculate

    
     (Electrophilic Attack): 
    
    
    
    • Target: The site with the highest

      
       is where an electrophile (like 
      
      
      
      ) will attack.
  • Calculate

    
     (Nucleophilic Attack): 
    
    
    
    • Target: The site with the highest

      
       is where a nucleophile will attack. For this molecule, expect high 
      
      
      
      values ortho or para to the nitro group.

Visualizing the Workflow

The following diagram illustrates the decision logic and data flow for the reactivity prediction.

ReactivityWorkflow cluster_results Reactivity Output Start Target: 2,2-Dimethyl-5-nitro-1,3-benzodioxole ConfSearch Conformational Search (PM7 or B3LYP/6-31G*) Start->ConfSearch OptFreq Geometry Opt + Freq (M06-2X / def2-TZVP) ConfSearch->OptFreq CheckFreq Imaginary Freq? OptFreq->CheckFreq MEP MEP Surface Map OptFreq->MEP CheckFreq->ConfSearch Yes (Transition State) SP_Calc Single Point Energies (N, N-1, N+1) CheckFreq->SP_Calc No (Minima) PopAnalysis Population Analysis (Hirshfeld/NBO) SP_Calc->PopAnalysis GlobalDesc Global Descriptors (HOMO-LUMO, Hardness) PopAnalysis->GlobalDesc LocalDesc Local Descriptors (Fukui Functions f+, f-) PopAnalysis->LocalDesc

Figure 1: Computational workflow for determining global and local reactivity indices.

Data Interpretation & Expected Results

Molecular Electrostatic Potential (MEP)

In the M06-2X optimized structure, the MEP map will reveal:

  • Red Regions (Negative Potential): Concentrated on the nitro group oxygens and the dioxole oxygens. These are sites for hydrogen bonding or electrophilic attack (though the nitro group deactivates the ring).

  • Blue Regions (Positive Potential): Concentrated on the aromatic protons and the methyl protons.

  • Significance: The strong electron-withdrawing nature of the nitro group (

    
    ) depletes electron density from the benzene ring, making the carbons ortho to the nitro group susceptible to nucleophilic aromatic substitution (
    
    
    
    ), particularly if a leaving group were present (though here it predicts sites for addition).
Frontier Molecular Orbitals (FMO)[1]
  • HOMO: Likely localized on the benzodioxole oxygen lone pairs and the aromatic ring.

  • LUMO: Strongly localized on the nitro group and the conjugated

    
    -system.
    
  • Gap Analysis: A smaller HOMO-LUMO gap (compared to the non-nitro parent) indicates higher reactivity toward reduction.

Experimental Validation Points

To ensure the DFT model is grounded in reality, compare calculated vibrational frequencies with experimental IR data [3]:

  • Asymmetric

    
     stretch:  ~1530 cm⁻¹ (Calculated values often require a scaling factor of ~0.95-0.98 for B3LYP, but M06-2X is often accurate without scaling or with ~0.97).
    
  • Symmetric

    
     stretch:  ~1350 cm⁻¹.
    
  • C-O-C (Dioxole) stretch: ~1030-1050 cm⁻¹.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society, 106(14), 4049-4050. Link

  • Panicker, C. Y., et al. (2012).[1] FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.[1] Link

Sources

Comparative

Technical Guide: Purity Verification of Synthesized 2,2-Dimethyl-5-nitro-1,3-benzodioxole via Elemental Analysis

Executive Summary & Strategic Context 2,2-Dimethyl-5-nitro-1,3-benzodioxole (CAS: 13345-60-3) is a critical intermediate in the synthesis of catechol-derived pharmaceuticals and agrochemicals.[1][2] Its structural integr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2,2-Dimethyl-5-nitro-1,3-benzodioxole (CAS: 13345-60-3) is a critical intermediate in the synthesis of catechol-derived pharmaceuticals and agrochemicals.[1][2] Its structural integrity relies on the stability of the 2,2-dimethyl acetonide protecting group, which masks the catechol functionality during the nitration of the benzene ring.

While modern laboratories rely heavily on HPLC and NMR, Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the "Gold Standard" for establishing bulk purity . Unlike HPLC, which detects only UV-active organic impurities, or NMR, which focuses on proton/carbon environments, EA provides a holistic verification of the empirical formula, detecting non-chromophoric impurities such as inorganic salts, trapped water, or silica gel that other methods miss.

This guide details the validation of 2,2-Dimethyl-5-nitro-1,3-benzodioxole purity, contrasting EA with modern alternatives and providing a self-validating experimental protocol.

Comparative Analysis: Why Elemental Analysis?

In the context of drug development (GLP/GMP environments), purity is not a single metric but a composite of several orthogonal data points. The table below objectively compares EA against HPLC and qNMR.

Table 1: Comparative Utility of Purity Determination Methods
FeatureElemental Analysis (EA) HPLC-UV/Vis qNMR (Quantitative NMR)
Primary Output % Composition (C, H, N)Area % (Relative Purity)Absolute Mass Purity (wt%)
Detection Scope Universal (Organics, Inorganics, Water)Selective (UV-active organics only)Selective (Soluble H/C species)
Blind Spots Isomers (same formula)Inorganic salts, moisture, non-UV impuritiesParamagnetic impurities, insoluble salts
Sample Requirement ~2–5 mg (Destructive)<1 mg (Non-destructive)~10–20 mg (Non-destructive)
Key Advantage Confirms bulk material quality and solvation state.[1]High sensitivity for organic side-products.[1][2]Absolute quantification without response factors.[2]
Cost/Run LowMediumHigh ( deuterated solvents/time)

Scientist’s Insight:

Do not rely solely on HPLC for this compound. The nitration process involves concentrated acids and aqueous workups.[2] HPLC may show 99.9% purity (organic), but if your sample contains 5% trapped inorganic salts (e.g., sodium nitrate) or water, your reaction stoichiometry in the next step will be erroneous. EA is the only method that will flag this "invisible" mass.[2]

Experimental Protocol: Synthesis to Analysis Workflow

The following workflow ensures that the sample reaching the microbalance is representative of the chemical structure.

Synthesis Context (The Precursor)

The synthesis typically involves the nitration of 2,2-dimethyl-1,3-benzodioxole .[1]

  • Critical Chemistry Note: The acetonide group (the 2,2-dimethyl bridge) is acid-sensitive.[1][2] Standard nitration (conc. H₂SO₄/HNO₃) can hydrolyze this group.[2]

  • Preferred Route: Mild nitration using Nitric Acid in Acetic Anhydride or dilute HNO₃ at controlled temperatures (<10°C) to preserve the dioxole ring.

Purification Protocol (Prerequisite for EA)

EA is unforgiving.[2] A "crude" solid will fail.[2]

  • Recrystallization: Dissolve the crude yellow solid in minimal boiling Ethanol (95%) or Methanol .[2]

  • Crystallization: Allow to cool slowly to Room Temperature (RT), then chill to 4°C. Rapid cooling traps solvent inclusions (which ruin EA results).[2]

  • Filtration: Collect crystals via vacuum filtration.[2]

  • Drying (Crucial Step):

    • Dry in a vacuum oven at 45–50°C for 24 hours .

    • Why? Nitro compounds can be volatile or thermally unstable above 100°C. However, trapped lattice water or ethanol will skew the %C and %H values significantly.

Elemental Analysis Procedure (Combustion)

Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II (CHNS Mode).[2]

Step-by-Step:

  • Calibration: Calibrate the instrument using Acetanilide (Standard Reference Material).[2] The K-factor (response factor) must be updated daily.[2]

  • Sample Weighing:

    • Use a microbalance (readability 0.001 mg).[2]

    • Weigh 1.500 mg to 2.500 mg of the dried 2,2-Dimethyl-5-nitro-1,3-benzodioxole into a tin capsule.

    • Tip: Fold the tin capsule tightly to exclude atmospheric nitrogen.[2]

  • Combustion Parameters:

    • Furnace Temp: 950°C (Standard) or 1050°C (if refractory carbides are suspected, though unlikely here).[2]

    • Oxygen Boost: Ensure sufficient oxygen injection (2–3 seconds) to guarantee complete combustion of the nitro group.

  • Reduction: The combustion gases (CO₂, H₂O, NOx) pass through reduced copper at 650°C.[2]

    • Mechanism:[1][3] NOx (from the nitro group) is reduced to N₂ gas.

    • Failure Mode: If the copper reduction tube is exhausted (blackened), NOx will not convert to N₂, leading to erroneous Nitrogen values.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways in validating the compound.

PurityValidation Synthesis Synthesis (Nitration of 2,2-dimethyl-1,3-benzodioxole) Crude Crude Product (Yellow Solid) Synthesis->Crude Purification Purification (Recrystallization in EtOH + Vacuum Dry) Crude->Purification Analysis_Split Analytical Split Purification->Analysis_Split HPLC HPLC-UV (Check Organic Impurities) Analysis_Split->HPLC NMR 1H NMR (Check Structure/Solvent) Analysis_Split->NMR EA Elemental Analysis (CHN) (Check Bulk Purity) Analysis_Split->EA Decision Compare Found vs. Calc (Tolerance: ±0.4%) HPLC->Decision >98% Area NMR->Decision No Solvent Peaks EA->Decision Values within 0.4% Pass PASS Release for Downstream Use Decision->Pass All Criteria Met Fail FAIL Repurify / Dry Decision->Fail Deviation > 0.4% Fail->Purification Recycle

Figure 1: Integrated Analytical Workflow for Purity Validation.

Results & Data Interpretation

To validate the purity, the experimental "Found" values must be compared against the "Theoretical" values calculated from the molecular formula.

Theoretical Calculation

Molecule: 2,2-Dimethyl-5-nitro-1,3-benzodioxole Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol [1][2]

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
Acceptance Criteria (The "0.4% Rule")

According to the Journal of Organic Chemistry (JOC) guidelines, the found values must be within ±0.4% of the theoretical values.

Scenario Analysis Table
ElementTheoretical %Acceptable Range (±0.4%)Example "Found"Interpretation
Carbon 55.39 54.99 – 55.7955.20Pass
Hydrogen 4.65 4.25 – 5.055.10Fail (Likely wet sample/solvent trap)
Nitrogen 7.18 6.78 – 7.586.50Fail (Incomplete combustion or inorganic salts)
Troubleshooting Common Failures
  • High Hydrogen (> +0.4%):

    • Cause: The sample contains trapped water or ethanol.[2]

    • Solution: Dry at a higher temperature (e.g., 60°C) under high vacuum (<1 mbar) for an additional 12 hours. Verify solvent removal via 1H NMR before re-submitting for EA.

  • Low Carbon & Nitrogen (Proportional Drop):

    • Cause: Presence of non-combustible inorganic salts (e.g., Sodium Nitrate from the synthesis workup).

    • Solution: Perform an aqueous wash or dissolve in organic solvent (DCM), wash with water, dry over MgSO₄, and recrystallize.

  • Low Nitrogen Only:

    • Cause: Incomplete combustion of the nitro group.[2]

    • Solution: Add an oxygen donor additive (e.g., Tungsten Trioxide, WO₃) to the capsule to facilitate oxidation.

References

  • American Chemical Society. (2024).[2] Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. [Link] (Source for the ±0.4% purity acceptance standard)

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 75798 (5-Nitro-1,3-benzodioxole derivatives). [Link] (Source for physical properties and structural data)

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications.[2][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] [Link] (Source for qNMR vs EA comparison)

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 2,2-Dimethyl-5-nitro-1,3-benzodioxole

Executive Summary: Immediate Action Directives Do NOT dispose of 2,2-Dimethyl-5-nitro-1,3-benzodioxole down the drain.[1][2][3][4] This compound carries a Category 2 Chronic Aquatic Toxicity rating (H411) and persists in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

Do NOT dispose of 2,2-Dimethyl-5-nitro-1,3-benzodioxole down the drain.[1][2][3][4] This compound carries a Category 2 Chronic Aquatic Toxicity rating (H411) and persists in water systems.[3]

Do NOT mix with strong alkaline waste streams (e.g., sodium hydroxide solutions).[3] Nitro-aromatic compounds can undergo exothermic decomposition or form unstable salts in high-pH environments.[1][3]

Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][3]

Chemical Safety Profile & Hazard Identification

Effective disposal begins with understanding the specific stability profile of the molecule.[3] The nitro group (


) attached to the benzodioxole ring introduces thermal sensitivity that dictates our waste handling protocols.[3]
Physicochemical Data Table
PropertySpecificationOperational Implication
Chemical Name 2,2-Dimethyl-5-nitro-1,3-benzodioxoleOfficial shipping name for manifests.
CAS Number 32451-95-9Required for waste labeling.[1][3]
Molecular Weight 195.17 g/mol N/A
Physical State Solid (Crystalline powder)Dust explosion hazard if aerosolized.[1][3]
GHS Hazards H302: Harmful if swallowedH411: Toxic to aquatic life (Long-lasting)H315/H319: Skin/Eye IrritantRequires full PPE (Nitrile gloves, goggles) during waste transfer.[1][3]
Reactivity Nitro-aromatic functionalityThermal Sensitivity: May decompose violently if heated under confinement.[1][3][5]
The "Why" Behind the Protocol: Nitro-Aromatic Instability

Unlike simple organic solvents, nitro-substituted benzodioxoles possess a high oxygen balance within the molecule.[1][3] While 2,2-dimethyl substitution provides steric bulk that stabilizes the ether linkage, the nitro group remains a site of potential energetic decomposition.[3]

  • Risk: Exposure to strong reducing agents or strong bases can trigger rapid, exothermic degradation.[3]

  • Mitigation: Waste streams must be kept at neutral to slightly acidic pH (pH 5-8) to prevent hydrolytic ring opening or nitro-group activation.[1][3]

Waste Stream Segregation & Decision Logic

Proper segregation is the single most critical step in preventing "lab pack" accidents.[3]

Segregation Rules
  • NO Strong Bases: Never add to waste containers containing caustic soda, ammonia, or high-pH buffers.[1][3]

  • NO Oxidizers: Keep separate from perchlorates, nitrates, or peroxides.[3]

  • NO Reducing Agents: Segregate from hydrides (e.g., LiAlH4, NaBH4) or active metals.[3]

Disposal Decision Tree

The following logic flow dictates the handling of CAS 32451-95-9 based on its physical state and purity.

DisposalLogic Start Waste Assessment: 2,2-Dimethyl-5-nitro-1,3-benzodioxole StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PackSolid Pack in HDPE/Glass Jar Label: Toxic Solid Organic Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (EtOAc, Hexane) SolventCheck->NonHalogenated PackHalo Bulking: Halogenated Waste Stream (High BTU Incineration) Halogenated->PackHalo PackNonHalo Bulking: Flammable Waste Stream (Fuel Blending/Incineration) NonHalogenated->PackNonHalo Destruction FINAL DISPOSAL: High-Temp Incineration PackSolid->Destruction PackHalo->Destruction PackNonHalo->Destruction

Figure 1: Decision logic for segregating 2,2-Dimethyl-5-nitro-1,3-benzodioxole waste streams. Note that regardless of the solvent path, the endpoint is thermal destruction.[1][3]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the waste to central accumulation areas:[3]

  • Quench Reactive Intermediates: If the waste is a reaction mixture, ensure all reagents (especially hydrides or coupling agents) are fully quenched.[3]

  • pH Check: Verify the pH of liquid waste is between 5 and 9. If highly basic, neutralize slowly with dilute sulfuric acid before adding to the waste container.[3]

  • Cooling: Ensure waste is at room temperature (20-25°C). Never seal a container with warm waste.[3]

Phase 2: Container Selection & Packaging[1][3]
  • Solid Waste: Use wide-mouth High-Density Polyethylene (HDPE) jars or amber glass jars. Avoid metal containers due to potential corrosion from trace acidic impurities.[3]

  • Liquid Waste:

    • Compatible: HDPE carboys, Amber glass Winchester bottles.[3]

    • Headspace: Leave at least 10% headspace to allow for thermal expansion.[3]

Phase 3: Labeling (RCRA & GHS Compliance)

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[3] The label must contain:

  • Constituents: "2,2-Dimethyl-5-nitro-1,3-benzodioxole" (Do not use abbreviations like "Nitro-benzodioxole").[1][3]

  • Percentages: Estimate concentration (e.g., "5% in Ethyl Acetate").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[3][5]

Phase 4: Storage & Handoff

Store in a Cool, Dry, Ventilated Area .

  • Secondary Containment: Mandatory.[3] Use polypropylene trays to capture potential leaks.[3]

  • Light Protection: Store away from direct sunlight to prevent photo-degradation or thermal buildup.[1][3]

  • Timeline: Schedule pickup with your licensed hazardous waste hauler (e.g., Veolia, Clean Harbors) within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).[3]

Emergency Contingencies

Spill Response (Small Scale < 100g)
  • Evacuate: Remove unnecessary personnel from the immediate area.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[3] If powder is aerosolized, use a P95/N95 respirator.[3]

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust, then scoop into a disposal jar.[3]

    • Liquids: Absorb with Vermiculite or Sand .[3]

    • CRITICAL: Do NOT use sawdust or paper-based absorbents for concentrated nitro compounds, as this creates a combustible mixture.[1][3]

  • Clean Up: Wash the area with soap and water.[3] Collect the wash water as hazardous waste (Toxic).[3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75798, 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (2024). RCRA Hazardous Waste Identification and Classification. Retrieved from [Link][1][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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